Technical Documentation Center

Phenyl 4-ethylpiperazine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phenyl 4-ethylpiperazine-1-carboxylate
  • CAS: 877622-85-0

Core Science & Biosynthesis

Foundational

Phenyl 4-ethylpiperazine-1-carboxylate chemical structure and properties

An In-Depth Technical Guide to Phenyl 4-ethylpiperazine-1-carboxylate: Structure, Properties, Synthesis, and Applications Introduction The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Phenyl 4-ethylpiperazine-1-carboxylate: Structure, Properties, Synthesis, and Applications

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in a stable chair conformation and the differential reactivity of its two nitrogen atoms, make it an exceptionally versatile building block for drug discovery.[1][3] This guide focuses on a specific derivative, Phenyl 4-ethylpiperazine-1-carboxylate , providing a comprehensive technical overview for researchers and drug development professionals. We will delve into its fundamental chemical and physical properties, propose a robust synthetic pathway, detail methods for its analytical characterization, and explore its potential as a key intermediate in the development of novel therapeutics and materials.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. Phenyl 4-ethylpiperazine-1-carboxylate is an asymmetrically substituted piperazine, featuring an ethyl group at the N4 position and a phenyl carbamate at the N1 position. This arrangement provides a unique combination of steric and electronic properties that can be leveraged in targeted synthesis.[3]

Nomenclature and Identifiers
  • Systematic IUPAC Name: phenyl 4-ethylpiperazine-1-carboxylate[3]

  • Synonyms: 4-ETHYL-PIPERAZINE-1-CARBOXYLIC ACID PHENYL ESTER[4][5]

  • CAS Number: 877622-85-0[3][4][5][6]

  • Molecular Formula: C₁₃H₁₈N₂O₂[4]

Chemical Structure

The structure consists of a central piperazine ring. The nitrogen at position 1 is functionalized as a carbamate through an ester linkage to a phenyl group. The nitrogen at position 4 is alkylated with an ethyl group.

Caption: Chemical structure of Phenyl 4-ethylpiperazine-1-carboxylate.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence solubility, reactivity, and pharmacokinetic profiles. The data below has been compiled from publicly available chemical databases.[4]

PropertyValueUnit
Molecular Weight 234.29 g/mol
Exact Mass 234.136827821Da
Density 1.119g/cm³
Boiling Point 335.6°C
Flash Point 156.8°C
Refractive Index 1.54
Topological Polar Surface Area (TPSA) 32.8Ų
LogP (XLogP3) 1.9
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Synthesis and Purification

While direct, peer-reviewed synthesis protocols for Phenyl 4-ethylpiperazine-1-carboxylate are not extensively documented, a logical and efficient synthetic route can be designed based on established principles of piperazine carbamate chemistry.[3] The most direct approach involves the acylation of N-ethylpiperazine with phenyl chloroformate.

Proposed Synthetic Workflow

This synthesis is a nucleophilic acyl substitution reaction. The secondary amine (N1) of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. A non-nucleophilic base is required to quench the HCl byproduct generated during the reaction.

synthesis_workflow cluster_reaction Reaction Step cluster_workup Aqueous Workup reactant1 1-Ethylpiperazine stir Stir at 0 °C to RT (2-4 hours) reactant1->stir reactant2 Phenyl Chloroformate reactant2->stir base Triethylamine (Base) base->stir solvent Dichloromethane (Solvent) solvent->stir wash Wash with H₂O & Brine stir->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purification Column Chromatography (Silica Gel, EtOAc/Hexanes) concentrate->purification product Phenyl 4-ethylpiperazine-1-carboxylate purification->product

Caption: Proposed workflow for the synthesis of Phenyl 4-ethylpiperazine-1-carboxylate.

Experimental Protocol
  • Reaction Setup: To a solution of 1-ethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add phenyl chloroformate (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired side products. Triethylamine acts as an acid scavenger for the HCl formed, driving the reaction to completion.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Workup: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

    • Self-Validation: Each wash step is designed to remove a specific class of impurities, ensuring a cleaner crude product before purification. The final brine wash aids in breaking any emulsions and removing residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Phenyl 4-ethylpiperazine-1-carboxylate.

Analytical Characterization

Structural elucidation and purity confirmation are critical final steps in any synthesis.[3] A combination of spectroscopic techniques is employed to validate the identity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information about the electronic environment and connectivity of protons. For Phenyl 4-ethylpiperazine-1-carboxylate, the expected spectrum would feature:

    • Aromatic protons (phenyl group): Multiplets in the range of δ 7.0-7.5 ppm.

    • Piperazine ring protons: Complex multiplets typically between δ 2.5-3.8 ppm. The protons adjacent to the carbamate nitrogen (N1) would likely be shifted downfield compared to those adjacent to the ethylated nitrogen (N4).[7]

    • Ethyl group protons: A quartet (CH₂) around δ 2.4-2.6 ppm and a triplet (CH₃) around δ 1.0-1.2 ppm.

  • ¹³C NMR: This provides information on the carbon skeleton. Key expected signals include the carbamate carbonyl carbon (~155 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the piperazine and ethyl groups (10-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[8]

  • Expected Ion: For High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 235.1441, confirming the molecular formula C₁₃H₁₈N₂O₂.

  • Fragmentation: Under harsher ionization or tandem MS (MS/MS) conditions, characteristic fragments would include the loss of the phenyl group, cleavage of the ethyl group, and fragmentation of the piperazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.[9]

  • C=O Stretch (Carbamate): A strong, characteristic absorption band is expected in the region of 1690-1720 cm⁻¹.

  • C-O Stretch (Ester): Bands associated with the C-O single bond stretching will appear in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹.

  • C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹.

Applications in Research and Development

Phenyl 4-ethylpiperazine-1-carboxylate is not typically an end-product but rather a valuable synthetic intermediate. Its utility stems from the versatile piperazine carbamate core, which serves as a foundational scaffold in multiple scientific domains.[3]

Role as a Versatile Synthetic Scaffold

The true value of this compound lies in its potential for further chemical modification. The phenyl carbamate group acts as a protecting group for the N1 nitrogen, allowing for selective reactions at other positions. Alternatively, the phenyl ester can be cleaved or transformed, while the ethylated N4 nitrogen provides specific steric and electronic properties to the final molecule.

applications core Phenyl 4-ethylpiperazine-1-carboxylate (Core Scaffold) med_chem Medicinal Chemistry core->med_chem materials Materials Science core->materials agrochem Agrochemicals core->agrochem cns_agents CNS Agents (e.g., Neuroprotection) med_chem->cns_agents antimicrobials Antimicrobials med_chem->antimicrobials antipsychotics Antipsychotics med_chem->antipsychotics polymers Polymer Building Blocks materials->polymers herbicides Herbicides/Pesticides agrochem->herbicides

Caption: The role of the core scaffold in diverse R&D applications.

Significance in Medicinal Chemistry

The piperazine moiety is a cornerstone of modern drug design. Derivatives have shown a wide spectrum of biological activities.[10][11]

  • Neuropharmacology: A closely related structure, (4-ethyl-piperaz-1-yl)-phenylmethanone, has demonstrated significant neuroprotective properties against beta-amyloid toxicity, a key pathological hallmark of Alzheimer's disease.[12] This suggests that scaffolds like Phenyl 4-ethylpiperazine-1-carboxylate could be valuable starting points for developing novel therapies for neurodegenerative disorders.

  • Antidepressants: Phenyl piperazine derivatives are known to have potent antidepressant effects, often by acting as mono-amino oxidase inhibitors or serotonin receptor agonists.[2]

  • Other Therapeutic Areas: The piperazine ring is a key component in drugs developed as anti-infectives, anti-cancer agents, and cardiovascular agents.[10][13] The specific substitution pattern of Phenyl 4-ethylpiperazine-1-carboxylate provides a unique template for library synthesis to explore these and other biological targets.

Conclusion

Phenyl 4-ethylpiperazine-1-carboxylate represents more than just a single chemical entity; it is a versatile and strategically designed building block with significant potential for scientific innovation. Its well-defined physicochemical properties, accessible synthesis, and straightforward characterization make it an attractive intermediate for researchers. Grounded in the rich history of piperazine chemistry, this compound serves as a valuable starting point for the design and synthesis of next-generation pharmaceuticals, advanced materials, and novel agrochemicals, underscoring the enduring importance of foundational scaffolds in modern research and development.

References

  • Chemsrc. (2025). phenyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate | 65274-71-7. Retrieved from [Link]

  • Al-Dajani, M. T. M., Adballah, H. H., Mohamed, N., Hemamalini, M., & Fun, H.-K. (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2401. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ETHYL-PIPERAZINE-1-CARBOXYLIC ACID PHENYL ESTER. Retrieved from [Link]

  • Menezes, P. M. N., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 67(5), 996-1002. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. Retrieved from [Link]

  • Molport. (n.d.). Compound ethyl 1-(4-acetylbenzene-1-sulfonyl)-4-phenylpiperidine-4-carboxylate. Retrieved from [Link]

  • Lecanu, L., et al. (2005). Identification, Design, Synthesis, and Pharmacological Activity of (4-ethyl-piperazin-1-yl)-phenylmethanone Derivatives With Neuroprotective Properties Against Beta-Amyloid-Induced Toxicity. Neuropharmacology, 49(1), 86-96. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

  • D'Amelia, R. P., Kimura, M. W., & Villon, M. C. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Organic Chemistry, 9(1), 6-17. Retrieved from [Link]

  • Proos, L., et al. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 23(16), 9873-9884. Retrieved from [Link]

  • DTIC. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)- 1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Therapeutic Entrants for Alzheimer's Disease. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2024). Study on the Design, Synthesis, Bioactivity and Translocation of the Conjugates of Phenazine-1-carboxylic Acid and N-Phenyl Alanine Ester. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1-phenyl-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Purdue University Graduate School. (2022). MASS SPECTROMETRIC METHODS DEVELOPMENT FOR IDENTIFICATION OF DRUG/HERBICIDE SUBSTANCES AND MUTAGENIC IMPURITIES, AND GAS-PHASE REACTIVITY STUDY OF PHENYLCARBYNE ANIONS. Retrieved from [Link]

  • MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • NIST. (n.d.). Silane, phenyl-. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2001). Synthesis of N-phenyl piperazine. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Retrieved from [Link]

Sources

Exploratory

Analytical and Structural Characterization of Phenyl 4-ethylpiperazine-1-carboxylate: A Guide to Molecular Mass Profiling

Introduction to Piperazine Carbamates Phenyl 4-ethylpiperazine-1-carboxylate (CAS: 877622-85-0) is a highly specialized synthon and building block widely utilized in academic chemical research and medicinal chemistry[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Piperazine Carbamates

Phenyl 4-ethylpiperazine-1-carboxylate (CAS: 877622-85-0) is a highly specialized synthon and building block widely utilized in academic chemical research and medicinal chemistry[1]. The compound features a unique structural motif—a piperazine ring flanked by an N-ethyl group on one side and a phenyl ester (carbamate) on the other. This architecture makes it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), target protein degraders (such as PROTACs), and G-protein coupled receptor (GPCR) ligands[1].

In modern drug development, the precise analytical characterization of such intermediates is non-negotiable. This whitepaper details the core mass spectrometry metrics—molecular weight and exact mass—required to unambiguously identify Phenyl 4-ethylpiperazine-1-carboxylate, alongside self-validating protocols for its analysis.

Physicochemical Properties & Mass Metrics

A fundamental principle in mass spectrometry and structural elucidation is distinguishing between a compound's average molecular weight and its exact (monoisotopic) mass.

  • Molecular Weight (234.294 g/mol ): This value is calculated using the standard atomic weights of its constituent elements (C13H18N2O2), which accounts for the natural isotopic distribution of carbon, hydrogen, nitrogen, and oxygen[2]. It is primarily used for stoichiometric calculations during bulk synthesis.

  • Exact Mass (234.1368 Da): This is the mass calculated using only the most abundant isotope for each element (e.g., ^12C, ^1H, ^14N, ^16O). In High-Resolution Mass Spectrometry (HRMS), exact mass is the definitive metric used to assign the elemental formula and differentiate the target compound from isobaric interferences[2].

Table 1: Key Physicochemical and Mass Properties
PropertyValue
Chemical Name Phenyl 4-ethylpiperazine-1-carboxylate
CAS Number 877622-85-0
Chemical Formula C13H18N2O2
Molecular Weight 234.294 g/mol
Exact Mass / Monoisotopic Mass 234.136827821 Da
XLogP3 (Lipophilicity) 1.6987
Topological Polar Surface Area (TPSA) 32.78 Ų
Density 1.119 g/cm³
Boiling Point 335.6ºC

Data aggregated from ECHEMI and ChemicalBook databases[2][3].

Structural Utility and Pharmacodynamic Interactions

The strategic placement of the carbamate linkage and the ethylpiperazine moiety dictates the molecule's reactivity and its downstream biological interactions. The carbamate serves as a stable protective group, allowing for selective functionalization during complex organic synthesis[1].

When incorporated into a final drug molecule, the structural features of Phenyl 4-ethylpiperazine-1-carboxylate dictate its binding affinity. The phenyl group can engage in π-π stacking and hydrophobic interactions within target protein pockets. Simultaneously, the piperazine ring acts as a critical hydrogen bond donor/acceptor[1]. At physiological pH, the tertiary amine of the ethylpiperazine group is protonated, enabling strong electrostatic interactions with acidic amino acid residues (such as aspartate and glutamate) commonly found in the binding sites of aminergic GPCRs[1].

GPCR_Interaction Ligand Phenyl 4-ethylpiperazine- 1-carboxylate PiPi Phenyl Group (π-π Stacking) Ligand->PiPi Hydrophobic Hbond Piperazine Nitrogen (H-Bond / Electrostatic) Ligand->Hbond Protonation GPCR GPCR Binding Pocket (Aspartate/Glutamate) PiPi->GPCR Hbond->GPCR Signal Downstream Signaling (e.g., cAMP pathway) GPCR->Signal Activation

Pharmacodynamic interaction model of piperazine carbamates with GPCR binding pockets.

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the synthesis or detect the presence of Phenyl 4-ethylpiperazine-1-carboxylate, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The basic nature of the piperazine nitrogen makes this compound highly amenable to Positive Electrospray Ionization (ESI+).

Causality in Experimental Choices
  • Why ESI+ over APCI or ESI-? The tertiary amine of the ethylpiperazine ring acts as a strong proton acceptor. ESI+ capitalizes on this intrinsic basicity, generating abundant [M+H]+ ions and drastically lowering the limit of detection (LOD) compared to other ionization modes.

  • Why Exact Mass over Nominal Mass? A nominal mass of 234 Da could correspond to hundreds of different organic molecules. By measuring the exact mass to four decimal places (234.1368 Da), researchers mathematically restrict the possible elemental compositions to strictly C13H18N2O2. This creates a self-validating system where the mass accuracy inherently confirms the structural identity.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the analyte in a solvent compatible with reversed-phase chromatography, such as a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid. Mechanistic insight: The formic acid ensures the protonation of the N4-ethylpiperazine nitrogen in solution, driving the equilibrium toward the[M+H]+ ion before the sample even enters the ionization source.

  • Chromatographic Separation: Inject 1-5 µL of the prepared sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution starting from 5% organic mobile phase (Acetonitrile with 0.1% Formic Acid) ramping up to 95% over 5 minutes.

  • Ionization (ESI+): Apply a capillary voltage of 3.0 - 3.5 kV. The protonated molecule will desolvate and enter the gas phase readily due to the high gas-phase basicity of the tertiary amine.

  • Mass Acquisition: Set the Orbitrap or Time-of-Flight (TOF) mass analyzer to scan the m/z range of 100-500.

  • Data Processing: Extract the ion chromatogram for the theoretical[M+H]+ m/z of 235.1441 (Calculated as Exact Mass 234.1368 Da + Proton Mass 1.0073 Da). Ensure the mass accuracy is within a tolerance of ≤ 5 ppm to confirm identity.

LC_MS_Workflow Prep Sample Prep (0.1% Formic Acid) LC RP-LC Separation (C18 Column) Prep->LC ESI ESI+ Ionization ([M+H]+ Generation) LC->ESI HRMS HRMS Analyzer (Orbitrap/TOF) ESI->HRMS Data Data Analysis (m/z 235.1441) HRMS->Data

Step-by-step LC-HRMS workflow for analyzing Phenyl 4-ethylpiperazine-1-carboxylate.

References

Sources

Foundational

Phenyl 4-ethylpiperazine-1-carboxylate metabolic pathways and metabolites

An In-Depth Technical Guide to the Metabolic Pathways and Metabolites of Phenyl 4-ethylpiperazine-1-carboxylate Introduction Phenyl 4-ethylpiperazine-1-carboxylate is an organic compound featuring a core piperazine scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathways and Metabolites of Phenyl 4-ethylpiperazine-1-carboxylate

Introduction

Phenyl 4-ethylpiperazine-1-carboxylate is an organic compound featuring a core piperazine scaffold, a structure of significant interest in medicinal chemistry. Piperazine derivatives are integral to a wide array of approved pharmaceuticals, acting on the central nervous system, cardiovascular system, and as anti-infective agents[1][2]. The molecule's structure, which combines a phenyl carbamate with an N-ethylated piperazine ring, presents multiple potential sites for metabolic transformation[3][4]. Understanding the metabolic fate of such a compound is paramount for drug development professionals. It dictates pharmacokinetic properties like clearance and half-life, influences the potential for drug-drug interactions, and is critical for identifying pharmacologically active or potentially toxic metabolites[5].

This guide provides a predictive overview of the metabolic pathways of Phenyl 4-ethylpiperazine-1-carboxylate, grounded in established biochemical principles. It further outlines a robust experimental workflow for the definitive identification and characterization of its metabolites, designed for researchers and scientists in drug metabolism and pharmacokinetics (DMPK).

Part 1: Predicted Metabolic Pathways

The metabolic biotransformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Based on its chemical structure, Phenyl 4-ethylpiperazine-1-carboxylate is susceptible to several key enzymatic transformations.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the title compound, the primary sites of metabolic attack are the N-ethyl group, the piperazine ring, the phenyl ring, and the carbamate linkage.

  • N-Dealkylation: The ethyl group attached to the piperazine nitrogen is a prime target for oxidative N-dealkylation by Cytochrome P450 (CYP) enzymes[6][7]. This well-documented pathway proceeds via hydroxylation of the carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield the N-de-ethylated piperazine metabolite and acetaldehyde[7].

  • Aromatic Hydroxylation: The phenyl ring is susceptible to CYP-mediated hydroxylation, typically at the ortho, meta, or para positions. This reaction introduces a phenolic hydroxyl group, creating a potential site for subsequent Phase II conjugation[8][9].

  • Aliphatic Hydroxylation: The carbon atoms of the piperazine ring itself can undergo oxidation. This aliphatic hydroxylation, also mediated by CYPs, can occur at various positions on the ring, leading to one or more mono-hydroxylated isomers[5]. Further oxidation of these hydroxylated metabolites can also occur.

  • Carbamate Hydrolysis: The carbamate ester linkage is a potential substrate for hydrolysis by carboxylesterases (CES), which are abundant in the liver and intestine[10][11]. This reaction would cleave the molecule into two primary fragments: phenol and 4-ethylpiperazine-1-carboxylic acid[12]. The rate and extent of carbamate hydrolysis can be highly variable and are critical determinants of the compound's stability and mechanism of action, especially if it is designed as a prodrug[13].

  • N-Oxidation: The tertiary nitrogen of the N-ethylpiperazine moiety can be directly oxidized to form an N-oxide metabolite. This reaction is primarily catalyzed by Flavin-containing Monooxygenases (FMOs), which are distinct from the CYP system[6][14][15].

Phase II Metabolism: Conjugation Reactions

Metabolites generated during Phase I, particularly those with newly formed hydroxyl groups (from aromatic or aliphatic hydroxylation) or the phenol released from carbamate hydrolysis, are candidates for Phase II conjugation. These reactions further increase water solubility and facilitate excretion. The most common conjugations would be:

  • Glucuronidation: Attachment of glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes.

  • Sulfation: Conjugation with a sulfonate group via sulfotransferase (SULT) enzymes.

The following diagram illustrates the predicted network of metabolic transformations for Phenyl 4-ethylpiperazine-1-carboxylate.

Metabolic Pathway of Phenyl 4-ethylpiperazine-1-carboxylate Predicted Metabolic Pathways cluster_phase1 Phase I cluster_hydrolysis Hydrolysis Products cluster_phase2 Phase II Parent Phenyl 4-ethylpiperazine-1-carboxylate M1 N-de-ethylated Metabolite Parent->M1 N-De-ethylation (CYP450) M2 Aromatic Hydroxylated Metabolite Parent->M2 Aromatic Hydroxylation (CYP450) M3 Aliphatic Hydroxylated Metabolite (Piperazine Ring) Parent->M3 Aliphatic Hydroxylation (CYP450) M4 N-Oxide Metabolite Parent->M4 N-Oxidation (FMO) M5_acid 4-Ethylpiperazine-1-carboxylic acid Parent->M5_acid Carbamate Hydrolysis (Carboxylesterases) M5_phenol Phenol Parent->M5_phenol Carbamate Hydrolysis (Carboxylesterases) M2_conj Hydroxylated Metabolite Glucuronide / Sulfate M2->M2_conj Phase II Conjugation M3_conj Hydroxylated Metabolite Glucuronide / Sulfate M3->M3_conj Phase II Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways for Phenyl 4-ethylpiperazine-1-carboxylate.

Part 2: Experimental Workflow for Metabolite Identification

A systematic, multi-step approach is required to definitively identify and characterize metabolites. The workflow below describes a standard, yet robust, methodology employed in modern DMPK laboratories.

In Vitro Incubation Models: Rationale and Selection

The choice of an in vitro system is a critical first step. Each system offers a different level of complexity and provides specific insights into the metabolic process.

  • Human Liver Microsomes (HLMs): This is the workhorse for initial metabolic stability screening. HLMs are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs and FMOs[16][17]. They are cost-effective and ideal for identifying CYP/FMO-mediated pathways. Their primary limitation is the absence of cytosolic enzymes and the cofactors necessary for Phase II reactions.

  • Hepatocytes: Using primary hepatocytes provides a more complete and physiologically relevant model. These intact cells contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, allowing for the detection of sequential metabolic pathways (e.g., oxidation followed by glucuronidation)[5].

Expert Insight: A tiered approach is most efficient. Initial screening in HLMs identifies primary oxidative metabolites. If significant metabolism is observed, follow-up studies in hepatocytes are warranted to investigate the role of other enzyme systems and to identify potential Phase II conjugates.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a self-validating system for assessing CYP-mediated metabolism.

Materials:

  • Phenyl 4-ethylpiperazine-1-carboxylate (test compound)

  • Pooled Human Liver Microsomes (protein concentration normalized)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (ACN) with internal standard (for reaction termination)

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: In a 96-well plate, add the HLM solution to the master mix. Add the test compound (typically at 1 µM final concentration) and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding a pre-warmed solution of NADPH to initiate enzymatic activity.

  • Control Incubations (Trustworthiness):

    • -NADPH Control: A parallel incubation without NADPH. Metabolism observed here is non-CYP mediated.

    • Time-Zero (T0) Control: Terminate a set of reactions immediately after adding NADPH. This establishes the baseline compound concentration.

    • -HLM Control: An incubation without microsomes to check for chemical instability of the compound.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold ACN containing an appropriate internal standard (e.g., a structurally similar, stable compound). This precipitates the proteins and halts the reaction.

  • Sample Processing: Centrifuge the terminated samples to pellet the precipitated protein. Transfer the supernatant for bioanalysis.

Bioanalytical Analysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis, offering the sensitivity and specificity required to detect and identify low-level metabolites in a complex biological matrix[9][18][19].

  • Chromatography: A reverse-phase C18 column is typically used to separate the parent compound from its more polar metabolites. A gradient elution with water and an organic solvent (ACN or methanol), both containing a small amount of acid (e.g., 0.1% formic acid), is employed.

  • Mass Spectrometry:

    • Full Scan MS: Initially, a full scan is performed to detect all ions within a specified mass range. Metabolites are identified by searching for predicted mass shifts from the parent drug.

    • Product Ion Scanning (MS/MS): Once a potential metabolite ion is detected, a product ion scan is performed. The ion is isolated and fragmented, and the resulting fragmentation pattern provides structural information that can be used to pinpoint the site of metabolic modification. High-resolution mass spectrometry (e.g., QTOF) provides accurate mass measurements, which further aids in confirming the elemental composition of metabolites[9].

The following diagram outlines the comprehensive experimental workflow.

Metabolite Identification Workflow Experimental Workflow for Metabolite Identification start Select In Vitro System (e.g., Human Liver Microsomes) incubation Incubate Compound with Cofactors (NADPH) at 37°C start->incubation controls Include Controls: -NADPH -Time Zero -No Enzyme incubation->controls sampling Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling termination Terminate Reaction (e.g., Acetonitrile + Internal Standard) sampling->termination processing Protein Precipitation & Centrifugation termination->processing analysis LC-MS/MS Analysis processing->analysis data_acq Data Acquisition: 1. Full Scan (Metabolite Hunting) 2. Product Ion Scan (MS/MS) analysis->data_acq interpretation Data Interpretation: - Identify Mass Shifts - Analyze Fragmentation - Propose Structures data_acq->interpretation end Metabolite Profile Established interpretation->end

Caption: A typical workflow for in vitro metabolite identification using LC-MS/MS.

Part 3: Summary of Predicted Metabolites

For analytical purposes, it is crucial to know the expected mass of potential metabolites. Assuming the parent compound Phenyl 4-ethylpiperazine-1-carboxylate (Formula: C13H18N2O2, Monoisotopic Mass: 234.1368 Da), the following table summarizes the key predicted Phase I metabolites and their expected protonated molecular ions ([M+H]+).

Metabolite IDMetabolic ReactionMass Shift (Da)Predicted [M+H]+ (m/z)
Parent --235.1441
M1N-De-ethylation-28.0313 (C2H4)207.1128
M2Hydroxylation (Aromatic or Aliphatic)+15.9949 (O)251.1390
M3N-Oxidation+15.9949 (O)251.1390
M4Dehydrogenation (Oxidation to iminium)-2.0156 (H2)233.1285
M5Carboxylation (Oxidation of ethyl to acid)+29.9898 (CO2-H2)265.1285

Note: M2 and M3 are isobaric (have the same mass) and must be distinguished by chromatographic retention time and MS/MS fragmentation patterns.

Conclusion

Phenyl 4-ethylpiperazine-1-carboxylate possesses several metabolically liable sites, including the N-ethyl group, the piperazine and phenyl rings, and the carbamate ester linkage. The primary metabolic pathways are predicted to be N-dealkylation, hydroxylation, and carbamate hydrolysis, followed by Phase II conjugation of hydroxylated products. The systematic experimental workflow detailed in this guide, combining robust in vitro incubation techniques with high-resolution LC-MS/MS analysis, provides a reliable framework for accurately identifying these metabolites. Elucidating this metabolic profile is a critical step in the preclinical development process, providing essential data for interpreting pharmacokinetic, efficacy, and safety studies.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. (2017). RSC.org. [Link]

  • drug metabolism-hydrolysis. (n.d.). Slideshare. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • The hydrolysis of the carbamate group and ethyl ester group of the... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC. (2014). National Center for Biotechnology Information. [Link]

  • Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. (1986). PubMed. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (2009). ResearchGate. [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2007). PubMed. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Analytical Methods. (2010). RSC Publishing. [Link]

  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates. (2010). ResearchGate. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Pharmacology. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). MDPI. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Semantic Scholar. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2005). ACS Publications. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. (2023). Semantic Scholar. [Link]

  • Metabolism of 4-substituted-N-ethyl-N-methylanilines: chromatographic and mass spectrometric identification of N-oxidation metabolic products formed in vitro. (1982). PubMed. [Link]

  • The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. (1983). PubMed. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017). PubMed. [Link]

  • Ethyl 4-(phenyl-sulfon-yl)piperazine-1-carboxyl-ate. (2011). PubMed. [Link]

  • Asymmetric metabolic N-oxidation of N-ethyl-N-methylaniline by purified flavin-containing monooxygenase. (1993). PubMed. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

  • Metabolic N-Dealkylation and N-Oxidation. (2021). Encyclopedia MDPI. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). JETIR.org. [Link]

Sources

Exploratory

Technical Whitepaper & Advanced Safety Data Sheet: Phenyl 4-ethylpiperazine-1-carboxylate in Drug Discovery

Executive Summary & Structural Causality Phenyl 4-ethylpiperazine-1-carboxylate (CAS: 877622-85-0) is a highly specialized piperazine carbamate utilized extensively as a synthon in medicinal chemistry. To safely and effe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Phenyl 4-ethylpiperazine-1-carboxylate (CAS: 877622-85-0) is a highly specialized piperazine carbamate utilized extensively as a synthon in medicinal chemistry. To safely and effectively handle this compound, researchers must understand the causality dictated by its structural dichotomy.

The molecule features an N4-ethyl group that imparts basicity and lipophilicity, paired with an N1-phenyl carbamate. Unlike standard alkyl carbamates (e.g., Boc or ethyl carbamates) which are highly stable and used primarily as inert protecting groups, the phenyl carbamate is chemically "activated"[1]. The electron-withdrawing nature of the phenyl ring makes the phenoxide a competent leaving group under basic conditions. Consequently, this compound functions as a bench-stable isocyanate equivalent, enabling the selective synthesis of complex unsymmetrical ureas—a privileged structural motif in PROTAC linkers, GPCR ligands, and enzyme inhibitors[2].

Physicochemical Profiling & Quantitative Safety Data

The safe integration of this compound into synthetic workflows requires a rigorous understanding of its physical and toxicological parameters.

Table 1: Physicochemical Properties
PropertyValueCausality / Impact on Handling
CAS Number 877622-85-0Unique identifier for regulatory compliance[2].
Molecular Formula C13H18N2O2Dictates a balance of lipophilicity and polarity.
Molecular Weight 234.29 g/mol Standard mass for stoichiometric calculations[3].
Density ~1.12 g/cm³Heavier than water; relevant for biphasic extractions[3].
Boiling Point ~335.6 °CLow volatility at room temperature; inhalation risk is primarily from dust/aerosols[3].
Table 2: Toxicological Hazards (GHS Classification)

Extrapolated from the highly conserved reactivity of anhydrous piperazine and activated carbamates, the compound presents specific acute and chronic hazards[4].

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral/Dermal) Category 4WarningHarmful if swallowed or in contact with skin.
Skin Corrosion/Irritation Category 1BDangerCauses severe skin burns and eye damage.
Sensitization (Skin/Resp.) Category 1DangerMay cause allergic skin reaction or asthma symptoms.
Reproductive Toxicity Category 2WarningSuspected of damaging fertility or the unborn child.

Mechanistic Toxicology & Self-Validating Handling Protocols

The Causality of Toxicity

The severe irritation and sensitization profile of Phenyl 4-ethylpiperazine-1-carboxylate is not arbitrary; it is a direct consequence of its dual functional groups:

  • Corrosion via Basicity: The tertiary N-ethyl amine is inherently basic. Upon contact with moisture on the skin or mucous membranes, it causes localized pH elevation, leading to the saponification of epidermal lipids and subsequent tissue necrosis[5].

  • Sensitization via Haptenization: The electrophilic carbonyl of the activated phenyl carbamate can undergo nucleophilic attack by biological nucleophiles (e.g., the primary amines of lysine residues on skin proteins). This covalent binding (haptenization) forms protein adducts that the immune system recognizes as foreign antigens, establishing the mechanistic root of its severe sensitization profile[4].

Self-Validating Safety Protocol

To mitigate these risks, handling must follow a self-validating system where every safety measure includes a verification step.

  • Preparation & PPE: Operate exclusively within a Class II fume hood. Wear double-layered nitrile gloves (due to the compound's lipophilicity), splash-proof safety goggles, and a chemically resistant lab coat.

  • Moisture Exclusion: Purge all reaction vessels with Argon or N2.

    • Validation: Use a Karl Fischer titrator or moisture indicator strips to ensure solvent water content is <50 ppm, preventing premature hydrolysis into toxic phenol and 1-ethylpiperazine.

  • Decontamination: Post-handling, wipe down all surfaces and spatulas with a dilute acidic solution (e.g., 5% acetic acid) to neutralize the basic amine, followed by a thorough water wash.

    • Validation: Swab the decontaminated area and test with pH paper to ensure a return to a neutral baseline (pH ~7)[4].

Synthetic Utility: Application in Drug Development

Piperazine carbamates represent privileged chemical scaffolds for generating covalent and reversible inhibitors of endocannabinoid hydrolases, such as Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)[6]. Phenyl 4-ethylpiperazine-1-carboxylate serves as a direct, highly efficient precursor to N-ethylpiperazine ureas used in these therapeutic pathways.

Step-by-Step Methodology: Synthesis of Unsymmetrical Ureas via Nucleophilic Acyl Substitution
  • Step 1: Reagent Activation: Dissolve Phenyl 4-ethylpiperazine-1-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF) under an inert atmosphere.

  • Step 2: Nucleophilic Addition: Add the target primary or secondary amine (1.1 eq) followed by a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Causality: The base prevents the protonation of the incoming amine nucleophile and facilitates the expulsion of the phenoxide leaving group.

  • Step 3: Thermal Cycling: Heat the reaction mixture to 60–80 °C for 4–6 hours. Causality: While phenyl carbamates are activated, they are significantly more stable than acid chlorides. Elevated thermal energy is required to overcome the activation barrier for the collapse of the tetrahedral intermediate[1].

  • Step 4: Workup & Phenol Scavenging (Critical): Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer vigorously with 1M NaOH (3x). Causality: The stoichiometric byproduct of this reaction is phenol. Phenol is highly lipophilic and will co-elute with the target urea unless it is deprotonated to sodium phenoxide (phenol pKa ~10), which partitions cleanly into the aqueous waste stream.

  • Step 5: Verification: Confirm product formation via LC-MS.

    • Validation: The absence of the m/z 235 [M+H]+ starting material peak and the m/z 93[M-H]- phenol peak in the organic phase confirms both reaction completion and a successful workup.

Visualizations

G N1 Phenyl 4-ethylpiperazine -1-carboxylate N3 Hydrolysis & Haptenization N1->N3 Exposure N2 Moisture / Biological Nucleophiles N2->N3 Reacts with N4 Release of Phenol (Toxic/Irritant) N3->N4 Cleavage Byproduct N5 Protein Adducts (Sensitization) N3->N5 Biological Consequence N6 Safety Protocol: Moisture-Free Handling N6->N1 Prevents Degradation

Mechanistic toxicology and degradation pathway of phenyl carbamates.

G S1 Synthon: Phenyl Carbamate S3 Nucleophilic Acyl Substitution (Base, Heat) S1->S3 S2 Primary/Secondary Amine S2->S3 S4 Target Urea Derivative S3->S4 Main Product S5 Phenol Byproduct (Removed via Base Wash) S3->S5 Leaving Group

Synthetic workflow for urea formation via nucleophilic acyl substitution.

References

  • Long, J. Z., et al. "Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Synthon: Phenyl 4-ethylpiperazine-1-carboxylate as a Gateway to Novel Piperazine Derivatives

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, gracing the molecular architecture of numerous therapeutic agents with its presence. Its unique physicochemical properties often impart favor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, gracing the molecular architecture of numerous therapeutic agents with its presence. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced solubility and oral bioavailability. Within the vast landscape of piperazine-containing building blocks, Phenyl 4-ethylpiperazine-1-carboxylate emerges as a particularly versatile and strategic intermediate for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale underpinning its use in modern drug discovery and development.

The strategic placement of a phenyl carbamate on one of the piperazine nitrogens serves a dual purpose. It acts as a protecting group, allowing for selective functionalization of the second nitrogen, and it can also function as a leaving group in nucleophilic substitution reactions. The ethyl group on the other nitrogen provides a specific point of differentiation, influencing the steric and electronic properties of the final compounds.

Core Applications and Synthetic Strategies

Phenyl 4-ethylpiperazine-1-carboxylate is primarily utilized in two key synthetic transformations:

  • As a precursor to 1-ethylpiperazine: Through the cleavage of the phenyl carbamate group, this compound provides a clean and efficient route to the valuable monosubstituted piperazine, 1-ethylpiperazine. This intermediate is a cornerstone in the synthesis of various active pharmaceutical ingredients (APIs).

  • In the synthesis of N-substituted 1-ethylpiperazine derivatives: The phenyl carbamate can be displaced by a variety of nucleophiles, or the piperazine nitrogen can be further functionalized after deprotection, opening avenues to a vast chemical space of novel compounds with potential therapeutic applications.

This document will now delve into the detailed protocols for these key applications, providing researchers with the necessary information to effectively utilize this versatile intermediate.

Protocol 1: Synthesis of 1-Ethylpiperazine via Hydrolysis of Phenyl 4-ethylpiperazine-1-carboxylate

This protocol details the basic hydrolysis of the phenyl carbamate group to yield 1-ethylpiperazine. This method is often preferred due to its simplicity and the high purity of the resulting product.

Reaction Principle: The phenyl carbamate is susceptible to nucleophilic attack by hydroxide ions, leading to the cleavage of the N-C bond and the formation of 1-ethylpiperazine, phenol, and carbonate as byproducts.

Experimental Protocol:

Materials:

  • Phenyl 4-ethylpiperazine-1-carboxylate

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add Phenyl 4-ethylpiperazine-1-carboxylate (1.0 eq).

  • Add a 2 M aqueous solution of sodium hydroxide (5.0 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 1-ethylpiperazine can be purified by distillation or converted to its hydrochloride salt by treating the free base with a solution of HCl in diethyl ether for easier handling and storage.

Data Summary:

ParameterValue
Starting MaterialPhenyl 4-ethylpiperazine-1-carboxylate
Key ReagentSodium Hydroxide (NaOH)
SolventWater
Reaction Temperature100 °C (Reflux)
Typical Reaction Time4-6 hours
Expected Yield>90%
Product1-Ethylpiperazine

Workflow Diagram:

Protocol1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Phenyl 4-ethylpiperazine-1-carboxylate C Reflux (100°C, 4-6h) A->C B NaOH (aq) B->C D Cooling C->D E Extraction with CH₂Cl₂ D->E F Drying & Concentration E->F G 1-Ethylpiperazine F->G

Caption: Workflow for the synthesis of 1-ethylpiperazine.

Protocol 2: Synthesis of N-Aryl-1-ethylpiperazines via Buchwald-Hartwig Amination

This protocol outlines a more advanced application, utilizing Phenyl 4-ethylpiperazine-1-carboxylate in a palladium-catalyzed cross-coupling reaction to synthesize N-aryl-1-ethylpiperazines. This method provides a powerful tool for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

Reaction Principle: In this one-pot, two-step sequence, the phenyl carbamate is first cleaved in situ, followed by a Buchwald-Hartwig amination reaction between the generated 1-ethylpiperazine and an aryl halide.

Experimental Protocol:

Materials:

  • Phenyl 4-ethylpiperazine-1-carboxylate

  • Aryl halide (e.g., aryl bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (2.2 eq).

  • Add Phenyl 4-ethylpiperazine-1-carboxylate (1.2 eq) and the aryl halide (1.0 eq).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Summary:

ParameterValue
Starting MaterialsPhenyl 4-ethylpiperazine-1-carboxylate, Aryl halide
Catalyst SystemPd₂(dba)₃ / Xantphos
BaseSodium tert-butoxide (NaOtBu)
SolventToluene
Reaction Temperature100-110 °C
Typical Reaction Time12-24 hours
Expected Yield60-90% (substrate dependent)
ProductN-Aryl-1-ethylpiperazine

Workflow Diagram:

Protocol2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Phenyl 4-ethylpiperazine-1-carboxylate E Toluene, 110°C, 12-24h A->E B Aryl Halide B->E C Pd₂(dba)₃ / Xantphos C->E D NaOtBu D->E F Filtration E->F G Aqueous Work-up F->G H Column Chromatography G->H I N-Aryl-1-ethylpiperazine H->I

Caption: Workflow for Buchwald-Hartwig amination.

Conclusion

Phenyl 4-ethylpiperazine-1-carboxylate stands as a valuable and underutilized intermediate in organic synthesis. Its strategic design allows for straightforward access to 1-ethylpiperazine and provides a versatile platform for the construction of diverse N-substituted piperazine derivatives. The protocols outlined in this guide offer a starting point for researchers to explore the full potential of this synthon in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents. The inherent "druglikeness" of the piperazine scaffold ensures that derivatives synthesized from this intermediate will continue to be of high interest in the field of medicinal chemistry.[2][3]

References

  • de la Torre, B. G., & Albericio, F. (2012). Phenylpiperazine derivatives: a patent review (2006 - present). Expert Opinion on Therapeutic Patents, 22(10), 1143–1154. [Link]

  • Shaik, A. B., & Bhandare, R. R. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Al-Dajani, M. T. M., Adballah, H. H., Mohamed, N., Hemamalini, M., & Fun, H.-K. (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2401. [Link]

  • Karlsson, U., & Lindberg, P. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. EP0136274B1.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved March 26, 2026, from [Link]

  • Das, P., & Mohanty, S. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link]

  • Gennari, C., & Piarulli, U. (2004).
  • Cross, P. E., & Dickinson, R. P. (1984). Phenyl-piperazine anti-arrhythmia agents. EP0125816A2. [Link]

  • Wikipedia. (2023). Substituted piperazine. In Wikipedia. [Link]

  • Goyal, P., & Kumar, A. (2014). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]

  • Halimehjani, A. Z., & Saify, Z. S. (2019). Direct synthesis of piperazines containing dithiocarbamate derivatives via DABCO bond cleavage. Academia.edu. [Link]

  • Department of Medicinal Chemistry, Jagiellonian University Medical College. (n.d.). Patent applications. Retrieved March 26, 2026, from [Link]

  • Kumar, A., & Singh, R. (2014). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. The Pharma Research, 10(02), 32-42. [Link]

  • Alexander, J. P., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[2][3][4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Journal of Pharmacology and Experimental Therapeutics, 328(1), 239–250. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved March 26, 2026, from [Link]

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Reddy, T. J., et al. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(21), 5584–5587. [Link]

  • Schultz, E. M., & Sprague, J. M. (1951). New Carbamates and Related Compounds. Journal of the American Chemical Society, 73(12), 5793–5796. [Link]

  • NextSDS. (n.d.). 4-ETHYL-PIPERAZINE-1-CARBOXYLIC ACID PHENYL ESTER. Retrieved March 26, 2026, from [Link]

  • Wang, Y., et al. (2017). Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives. Chinese Journal of Organic Chemistry, 37(10), 2682-2689. [Link]

Sources

Application

Application Note: Phenyl 4-Ethylpiperazine-1-Carboxylate as a Bench-Stable Synthon for Unsymmetrical Urea Derivatization

Introduction & Scientific Context Phenyl 4-ethylpiperazine-1-carboxylate (CAS: 877622-85-0) is a highly versatile, bench-stable synthon utilized extensively in medicinal chemistry for the synthesis of complex unsymmetric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Phenyl 4-ethylpiperazine-1-carboxylate (CAS: 877622-85-0) is a highly versatile, bench-stable synthon utilized extensively in medicinal chemistry for the synthesis of complex unsymmetrical ureas. The piperazine moiety is a privileged pharmacophore found in numerous therapeutics, including 1 and antipsychotics[1].

Traditionally, urea synthesis relied on hazardous phosgene derivatives or moisture-sensitive isocyanates. However, the use of phenyl carbamates provides a self-validating, highly efficient alternative that easily accommodates both primary and secondary amines without the risk of over-polymerization, enabling a2[2]. The synthesis of this intermediate typically involves the reaction of3[3].

The Phenyl Carbamate Advantage (Causality)

The mechanistic brilliance of phenyl 4-ethylpiperazine-1-carboxylate lies in the differential reactivity of the carbamate group. The phenoxy group (-OPh) acts as an excellent leaving group during aminolysis due to the resonance stabilization of the resulting phenoxide ion. When reacted with an amine in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the reaction proceeds via a 4[4]. DMSO is specifically chosen because its high dielectric constant stabilizes the zwitterionic tetrahedral intermediate, significantly accelerating the reaction rate at ambient or mildly elevated temperatures[4]. This eliminates the need for harsh conditions and allows for the derivatization of sterically hindered or electronically deactivated amines.

Experimental Protocols

Protocol A: Synthesis of Phenyl 4-Ethylpiperazine-1-Carboxylate

Objective: Generate the activated carbamate intermediate from 1-ethylpiperazine. Causality & Self-Validation: Performing the reaction at 0 °C with dropwise addition prevents uncontrolled exotherms and minimizes the formation of bis-acylated byproducts. Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion. The reaction is self-validating; the formation of a stable, isolable organic layer distinct from the aqueous NaHCO3 quench confirms the successful trapping of the chloroformate.

Step-by-Step Methodology:

  • Dissolve 1-ethylpiperazine (1.0 equiv, 10 mmol) and DIPEA (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve phenyl chloroformate (1.05 equiv, 10.5 mmol) in DCM (10 mL) and add dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the product as a pale yellow oil.

Protocol B: Derivatization into Unsymmetrical Ureas

Objective: Couple the activated carbamate with diverse amines to form piperazine-containing ureas. Causality & Self-Validation: The use of DMSO allows for a telescoped, one-pot aminolysis. For less nucleophilic anilines, 2 to overcome the steric/electronic hindrance of the tetrahedral intermediate[2]. The protocol forces the removal of both the DMSO solvent and the phenol byproduct through extensive aqueous washing, ensuring the crude mass accurately reflects the target urea.

Step-by-Step Methodology:

  • Dissolve phenyl 4-ethylpiperazine-1-carboxylate (1.0 equiv, 5 mmol) in anhydrous DMSO (15 mL).

  • Add the desired primary or secondary amine (1.1 equiv, 5.5 mmol). If the amine is an HCl salt, add triethylamine (1.2 equiv, 6 mmol) to liberate the free base.

  • Stir the reaction mixture at room temperature for 2-4 hours. For deactivated anilines or sterically hindered secondary amines, heat the mixture to 60 °C for 12 hours.

  • Monitor the reaction progress via LC-MS or TLC (Ninhydrin stain for primary amines).

  • Upon completion, dilute the mixture with ethyl acetate (50 mL) and wash extensively with water (5 x 20 mL) to remove the DMSO and the phenol byproduct.

  • Wash with brine, dry over Na2SO4, and concentrate. Purify via recrystallization or chromatography to isolate the pure urea derivative.

Quantitative Data: Reaction Optimization

To ensure reproducibility, Table 1 summarizes the optimized conditions for derivatizing phenyl 4-ethylpiperazine-1-carboxylate with various amine classes based on established nucleophilic acyl substitution parameters.

Amine NucleophileSolventTemperatureTimeYield (%)Purification Method
Benzylamine (Primary Aliphatic)DMSO25 °C2 h92%Aqueous workup / Extraction
Morpholine (Secondary Aliphatic)DMSO25 °C3 h88%Flash Chromatography
Aniline (Primary Aromatic)DMSO60 °C12 h78%Recrystallization (EtOH)
2-Aminopyridine (Heteroaromatic)1,2-DCE / Et3N80 °C18 h65%Flash Chromatography

Table 1: Reaction parameters and yields for the aminolysis of phenyl 4-ethylpiperazine-1-carboxylate.

Mechanistic Pathway

The following diagram illustrates the synthetic workflow and mechanistic causality of the derivatization process, from the initial building blocks to the target pharmacophore.

Workflow Step1 1-Ethylpiperazine (Nucleophile) Intermediate Phenyl 4-ethylpiperazine-1-carboxylate (Stable Synthon) Step1->Intermediate DIPEA, DCM, 0°C Nucleophilic Acyl Substitution Step2 Phenyl Chloroformate (Electrophile) Step2->Intermediate DIPEA, DCM, 0°C Nucleophilic Acyl Substitution Product Unsymmetrical Urea (Target Pharmacophore) Intermediate->Product DMSO, RT to 60°C Aminolysis Byproduct Phenol (Leaving Group) Intermediate->Byproduct Elimination Amine Primary/Secondary Amine (R1R2NH) Amine->Product Nucleophilic Attack

Synthesis and aminolysis workflow of phenyl 4-ethylpiperazine-1-carboxylate.

References

  • Benchchem - Phenyl 4-ethylpiperazine-1-carboxylate | 877622-85-0. Available at:[3]

  • Google Patents (US5925762A) - Practical synthesis of urea derivatives. Available at:[4]

  • Google Patents (WO2012015324A1) - Process for the synthesis of substituted urea compounds. Available at:[2]

  • PMC (NIH) - Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. Available at:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Phenyl 4-Ethylpiperazine-1-Carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Phenyl 4-ethylpiperazine-1-carboxylate. This compound is a highly versatile synthon where the piperazine moiety is protected/functionalized as a carbamate, all...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Phenyl 4-ethylpiperazine-1-carboxylate. This compound is a highly versatile synthon where the piperazine moiety is protected/functionalized as a carbamate, allowing for specific steric and electronic tuning in medicinal chemistry and targeted drug development[1].

Synthesizing piperazine carbamates typically involves reacting a mono-substituted piperazine (1-ethylpiperazine) with a carbonylating agent such as phenyl chloroformate[1]. While the nucleophilic acyl substitution seems straightforward, researchers frequently encounter stalled reactions, poor yields, and complex purification profiles. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to guarantee high-yielding, self-validating workflows.

Mechanistic Overview & Reaction Pathway

The synthesis relies on the nucleophilic attack of the secondary amine of 1-ethylpiperazine onto the highly electrophilic carbonyl carbon of phenyl chloroformate. This forms a tetrahedral intermediate, which rapidly collapses to expel a chloride ion, yielding the target carbamate[2].

Pathway Nuc 1-Ethylpiperazine (Nucleophile) Int Tetrahedral Intermediate Nuc->Int Nucleophilic Attack (0 °C, Et3N) Elec Phenyl Chloroformate (Electrophile) Elec->Int Prod Phenyl 4-ethylpiperazine- 1-carboxylate Int->Prod Elimination of Cl⁻ Byprod Et3N·HCl (Salt Byproduct) Int->Byprod Neutralization by Et3N

Fig 1. Mechanistic pathway of piperazine carbamate formation via nucleophilic acyl substitution.

Standard Operating Procedure (Self-Validating Protocol)

To ensure scientific integrity and reproducibility, follow this validated step-by-step methodology. Every parameter has been chosen to preemptively neutralize common failure points[3],[2].

Step 1: Equipment & Reagent Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry Nitrogen or Argon.

  • Ensure your solvent (Tetrahydrofuran, THF) is strictly anhydrous to prevent the hydrolysis of phenyl chloroformate into phenol.

Step 2: Nucleophile & Base Loading

  • Add 1-ethylpiperazine (1.0 equivalent) to the flask.

  • Add anhydrous Triethylamine (Et₃N) (1.5 equivalents). Causality Check: Et₃N acts as an acid scavenger. Without it, the generated HCl will protonate unreacted 1-ethylpiperazine, rendering it non-nucleophilic and capping your yield at a theoretical maximum of 50%.

  • Dilute with anhydrous THF to achieve a 0.2 M concentration of the amine.

Step 3: Temperature Control & Electrophile Addition

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C.

  • Dissolve phenyl chloroformate (1.05 equivalents) in a minimal volume of anhydrous THF.

  • Add the phenyl chloroformate solution dropwise over 15–30 minutes. Causality Check: The reaction is highly exothermic. Dropwise addition at 0 °C favors the kinetic product pathway and prevents thermal degradation or side reactions[4].

Step 4: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 2 to 4 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the 1-ethylpiperazine spot disappears.

Step 5: Selective Aqueous Workup

  • Quench the reaction with Saturated Aqueous NaHCO₃ (pH ~8).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Causality Check: Phenyl 4-ethylpiperazine-1-carboxylate contains a basic tertiary amine (the N-ethyl group). If you wash with an acidic solution (e.g., 1M HCl) to remove residual Et₃N, you will protonate your target product, driving it into the aqueous layer and destroying your isolated yield. NaHCO₃ ensures the product remains neutral and partitions into the organic phase.

Step 6: Isolation

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash chromatography if trace phenol is present.

Quantitative Data: Parameter Optimization Summary

The table below summarizes the causality behind different reaction conditions and their impact on the final yield[3],[4].

ParameterCondition A (Optimal)Condition B (Alternative)Condition C (Sub-optimal)
Solvent Anhydrous THFAnhydrous DCMAcetone
Base Triethylamine (1.5 eq)DIPEA (1.5 eq)K₂CO₃ (1.5 eq)
Temperature 0 °C → RT0 °C → RTRT (No cooling)
Time 3 hours2 hours12 hours
Expected Yield 92 - 96% 88 - 92% < 60%
Mechanistic Causality Ideal solubility profile for Et₃N·HCl precipitation, driving the reaction forward kinetically.Faster reaction rate, but the exotherm is slightly harder to control.Heterogeneous base leads to slow kinetics; RT addition causes thermodynamic side reactions.

Troubleshooting & FAQs

Q1: My reaction stalled at ~50% conversion, and I can still see unreacted 1-ethylpiperazine on my TLC/LCMS. What went wrong? A1: This is a classic symptom of insufficient base. The reaction generates one equivalent of HCl. If your Triethylamine is old, wet, or added in insufficient quantities (<1.0 eq), the HCl will protonate the secondary amine of your starting 1-ethylpiperazine. A protonated amine cannot act as a nucleophile. Always use 1.2 to 1.5 equivalents of dry Et₃N to scavenge the acid completely.

Q2: I am observing a significant amount of phenol in my crude mixture, and my yield of the carbamate is low. How do I fix this? A2: Phenol is the direct byproduct of phenyl chloroformate hydrolysis. This indicates that moisture has breached your reaction setup. Ensure your glassware is flame-dried or oven-dried, your THF is freshly distilled or drawn from a solvent purification system, and your reaction is kept under an inert atmosphere (N₂ or Ar).

Q3: Can I run this reaction at room temperature from the start to speed up the synthesis? A3: It is highly discouraged. The initial nucleophilic attack is aggressively exothermic. Starting at room temperature can lead to localized superheating, which promotes thermodynamic side pathways[4]. Always add the electrophile at 0 °C to maintain kinetic control.

Q4: I performed an acidic wash (1M HCl) during workup to remove the Et₃N, but now my product is missing from the organic layer. Where did it go? A4: You accidentally extracted your product into the aqueous waste. Phenyl 4-ethylpiperazine-1-carboxylate possesses a basic tertiary amine at the N4 position. An acidic wash protonates this nitrogen, forming a highly water-soluble salt. To recover your product, you must basify your aqueous layer with NaOH or NaHCO₃ to pH >8, and re-extract with Ethyl Acetate. In the future, only use neutral or slightly basic aqueous washes (like Sat. NaHCO₃) for workup.

Troubleshooting Logic Visualization

Use the following logic tree to diagnose and resolve yield-limiting defects in your workflow.

Troubleshooting Start Start Synthesis Workflow Moisture Is the system strictly anhydrous? Start->Moisture Hydrolysis Defect: Chloroformate Hydrolysis (Phenol byproduct observed) Moisture->Hydrolysis No Base Is Et3N added in excess (>1.2 eq)? Moisture->Base Yes Protonation Defect: Piperazine Protonation (Reaction stalls at <50% yield) Base->Protonation No Temp Is electrophile added at 0 °C? Base->Temp Yes SideReact Defect: Exothermic Side Reactions (Impurity generation) Temp->SideReact No Workup Aqueous Workup: Use Sat. NaHCO3 (pH ~8) Temp->Workup Yes Success High Yield (>90%) Pure Carbamate Isolated Workup->Success Prevents product protonation

Fig 2. Logical troubleshooting workflow for optimizing carbamate synthesis and preventing yield loss.

References

  • Journal of Medicinal Chemistry. "Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides". Source: ACS Publications. URL: [Link]

  • Organic Process Research & Development. "Syntheses of a Triad of Flt3 Kinase Inhibitors: From Bench to Pilot Plant". Source: ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Phenyl 4-ethylpiperazine-1-carboxylate Solubility

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of functionalized piperazine derivatives. Phenyl 4-ethylpiperazine-1-carboxylate (CAS: 877622-85-0) presents a uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of functionalized piperazine derivatives. Phenyl 4-ethylpiperazine-1-carboxylate (CAS: 877622-85-0) presents a unique physicochemical challenge[1]. It is a hybrid molecule: it possesses a highly lipophilic phenyl ring, a planar and relatively rigid carbamate linkage, and a basic tertiary amine at the N4 position of the piperazine core.

This guide is designed to dissect the causality behind its solubility behavior and provide self-validating protocols to ensure your experimental data is never compromised by hidden precipitation or compound degradation.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular forces at play. Unsubstituted piperazine is highly water-soluble due to its two basic nitrogen atoms (pKa ~5.35 and ~9.73)[2][3]. However, functionalizing this core drastically alters its behavior.

The N1 position of our target compound is occupied by a phenyl carbamate. The insertion of acyl or carbamate substituents exerts a strong electron-withdrawing effect, effectively neutralizing the basicity of the N1 nitrogen[4]. Furthermore, the alkylation at the N4 position (the ethyl group) lowers the pKa of the remaining basic center[4][5]. Consequently, Phenyl 4-ethylpiperazine-1-carboxylate relies entirely on a single, weakened basic center (estimated pKa ~7.0–7.5) for aqueous solubility, while the bulky phenyl group drives hydrophobic aggregation.

Quantitative Data Summary
PropertyValueCausality / Impact on Solubility
CAS Number 877622-85-0[1]Unique identifier for sourcing and literature cross-reference.
Molecular Formula C13H18N2O2[6]High carbon-to-heteroatom ratio indicates significant intrinsic lipophilicity.
Molecular Weight 234.29 g/mol [6]Moderate size; prone to hydrophobic stacking and aggregation in water.
Density 1.119 g/cm³[6]Denser than water; undissolved micro-particulates will settle at the bottom of assay wells.
pKa (Estimated) ~7.0 - 7.5[5]At physiological pH (7.4), a large fraction of the compound remains unprotonated (neutral), severely limiting aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately turn cloudy when added to a pH 7.4 biological buffer? Causality: At pH 7.4, the ambient pH is very close to the estimated pKa of the N4-ethyl tertiary amine[5]. According to the Henderson-Hasselbalch equation, nearly 50% or more of your compound exists in its neutral, un-ionized state. Because the phenyl carbamate moiety is highly hydrophobic, this neutral population rapidly aggregates, causing the cloudiness (precipitation) you observe. Solution: You must either lower the pH of the buffer (to < 6.0) to fully protonate the N4 nitrogen, or introduce an organic co-solvent to stabilize the neutral hydrophobic form.

Q2: Can I use strong acids like Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA) to force dissolution? Causality: No. While lowering the pH increases solubility by protonating the piperazine ring, carbamate linkages are notoriously labile (unstable) under strongly acidic conditions[7]. Prolonged exposure to concentrated HCl or TFA will hydrolyze the carbamate, cleaving the phenyl group and destroying your molecule before the experiment begins. Solution: Use mild acids (e.g., dilute citric acid) or rely strictly on polar aprotic solvents (DMSO/DMF) for your primary stock solutions.

Q3: Which organic solvents are optimal for creating a master stock? Causality: The molecule features both hydrogen-bond acceptors (the carbamate oxygens) and a hydrophobic aromatic ring. Polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) excel at disrupting intermolecular hydrogen bonding while simultaneously solvating lipophilic aromatic rings. Solution: Anhydrous DMSO is the gold standard for this compound[7].

Self-Validating Experimental Protocols

To guarantee reproducibility, use the following step-by-step methodologies. Each protocol includes a Self-Validation Check to ensure the system is functioning as intended.

Protocol A: Preparation of a 50 mM Master Stock in DMSO
  • Weighing: Accurately weigh 11.71 mg of Phenyl 4-ethylpiperazine-1-carboxylate (MW = 234.29 g/mol ) into a clean, dry glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the solution vigorously for 60 seconds. If microscopic particulates remain, place the vial in a water bath sonicator at room temperature for 2–5 minutes[7]. Do not exceed 40°C to prevent thermal degradation.

  • Self-Validation Check: Inspect the vial against both a stark white and a pitch-black background under bright light. The solution must be optically pristine. Any "shimmer" indicates undissolved micro-crystals. If shimmer is present, add an additional 1.0 mL of DMSO to create a 25 mM stock instead.

  • Storage: Aliquot into amber glass vials, purge the headspace with argon or nitrogen gas, and store at -20°C.

Protocol B: Aqueous Dilution for Cell-Based Assays (Target: 100 µM)
  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS). If your biological system tolerates it, adjust the buffer pH to 6.5 to favor the protonated state of the piperazine ring.

  • Thermal Equilibration: Warm both the 50 mM DMSO stock and the aqueous buffer to 37°C. Causality: Cold buffers induce rapid thermodynamic shock, instantly crashing hydrophobic compounds out of solution.

  • High-Shear Addition: While continuously vortexing the aqueous buffer at high speed, add 2 µL of the 50 mM DMSO stock dropwise directly into the center of the vortex (to 998 µL of buffer). Causality: High shear forces prevent localized zones of high compound concentration, mitigating crystal nucleation.

  • Self-Validation Check (Critical): Transfer 100 µL of the final solution to a microplate and measure the absorbance at 600 nm (OD600) using a UV-Vis spectrophotometer. An OD600 > 0.01 indicates the presence of colloidal aggregates. If OD600 > 0.01, the compound has precipitated; you must discard the solution and repeat the protocol using a buffer supplemented with 0.05% Tween-20 or cyclodextrins.

Troubleshooting Decision Matrix

Use the following logical workflow to determine the best solubilization strategy for your specific experimental constraints.

Workflow Start Compound: Phenyl 4-ethylpiperazine-1-carboxylate SolventCheck Target Assay Medium? Start->SolventCheck Organic Use Polar Aprotic Solvent (100% DMSO / DMF) SolventCheck->Organic In vitro / Chemical Assays Aqueous Aqueous Biological Buffer (e.g., pH 7.4 PBS) SolventCheck->Aqueous Cell / Biological Assays Success Complete Dissolution (Verify via OD600 < 0.01) Organic->Success Precipitation Precipitation / Cloudiness Observed? Aqueous->Precipitation LowerPH Lower pH to < 6.5 (Protonate N4 Amine) Precipitation->LowerPH Yes (pH flexible) CoSolvent Add Co-solvent (5% DMSO or Tween-20) Precipitation->CoSolvent Yes (pH strictly fixed) Precipitation->Success No LowerPH->Success CoSolvent->Success

Workflow for resolving Phenyl 4-ethylpiperazine-1-carboxylate solubility issues.

References

  • Piperazines – Knowledge and References Taylor & Francis[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing[Link]

  • Piperazine Wikipedia [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Phenyl 4-ethylpiperazine-1-carboxylate in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of carbamate-based compounds in aqueous assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of carbamate-based compounds in aqueous assays. Phenyl 4-ethylpiperazine-1-carboxylate is a highly valuable molecule in drug development, but it possesses a structural Achilles' heel: extreme susceptibility to hydrolytic degradation .

This guide is designed to move beyond basic handling instructions. By understanding the exact chemical causality behind the degradation of this molecule, you can implement self-validating protocols that ensure absolute data integrity in your pharmacokinetic and in vitro assays.

Part 1: Mechanistic Insight – The "Why" Behind the Instability

To prevent degradation, we must first understand the mechanism of failure. Phenyl 4-ethylpiperazine-1-carboxylate is an O-aryl carbamate derived from a secondary amine (4-ethylpiperazine). This specific structural arrangement dictates its behavior in water:

  • The Leaving Group: The phenyl ester moiety is an excellent leaving group because the resulting phenoxide ion is resonance-stabilized (pKa ~ 10)[1]. This makes the carbonyl carbon highly electrophilic compared to standard alkyl carbamates.

  • The N,N-Disubstituted Nature: Because the piperazine nitrogen attached to the carbonyl is fully substituted (it lacks a hydrolyzable proton), this molecule cannot degrade via the E1cB (elimination-addition) mechanism[1].

  • The BAc2 Pathway: Instead, it is forced to degrade exclusively via the BAc2 mechanism (Base-catalyzed, bimolecular, aqueous cleavage)[1]. In this pathway, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release phenol, carbon dioxide, and 4-ethylpiperazine.

Because the BAc2 mechanism is directly dependent on the concentration of hydroxide ions, the stability of this compound is inextricably linked to the pH of your solution[1][2].

Mechanism A Phenyl 4-ethylpiperazine- 1-carboxylate (N,N-disubstituted) C Tetrahedral Intermediate A->C B OH⁻ Attack (BAc2 Mechanism) B->C Nucleophilic Addition D Phenol (Good Leaving Group) C->D Elimination E 4-ethylpiperazine + CO₂ C->E Decarboxylation

BAc2 base-catalyzed hydrolysis pathway of N,N-disubstituted phenyl carbamates.

Part 2: Troubleshooting & FAQs

Q1: Why does my compound degrade so rapidly in physiological buffers (pH 7.4)?

Answer: At pH 7.4, the concentration of hydroxide ions is sufficient to rapidly drive the BAc2 hydrolysis pathway. The half-life of O-aryl carbamates can drop from weeks at an acidic pH to mere minutes or hours at physiological or alkaline pH[1][2]. If your assay requires physiological pH, the compound must be added at the absolute last second to minimize aqueous exposure.

Q2: What is the optimal pH to maximize the half-life of my aqueous formulations?

Answer: The optimal stability window for most phenyl carbamates is in the slightly acidic range, specifically between pH 4.5 and 5.5 [2]. At this pH, the hydroxide ion concentration is negligible, effectively shutting down the BAc2 pathway, while remaining high enough to avoid acid-catalyzed cleavage (which typically occurs at pH < 2.0)[3].

Table 1: pH vs. Hydrolysis Kinetics for Phenyl 4-ethylpiperazine-1-carboxylate

pH RangeDominant MechanismExpected Half-LifeApplication Suitability
< 2.0 Acid-Catalyzed CleavageHoursAvoid; too acidic for stability.
4.5 - 5.5 Minimal / Highly StableDays to WeeksOptimal Formulation Range.
7.4 Base-Catalyzed (BAc2)Minutes to HoursUse immediately; minimize exposure.
> 8.0 Rapid Base-Catalyzed (BAc2)Seconds to MinutesStrictly Avoid; rapid degradation.
Q3: I am conducting in vitro plasma assays. How do I prevent enzymatic degradation?

Answer: Biological matrices (e.g., rat or human plasma) contain abundant esterases that can efficiently catalyze the cleavage of the carbamate bond, mimicking the BAc2 pathway enzymatically[1][2]. To troubleshoot this:

  • Chill Everything: Keep all matrices strictly on ice.

  • Use Inhibitors: Pre-treat your plasma with general esterase inhibitors (such as PMSF or Sodium Fluoride) prior to spiking in your compound.

  • Rapid Quenching: Quench your time-point samples immediately with a cold organic solvent (like Acetonitrile containing 0.1% Formic Acid) to precipitate the enzymes and drop the pH simultaneously.

Q4: Can I store my aqueous stock solutions in the refrigerator (4°C)?

Answer: Absolutely not. Water acts as both the solvent and the reactant. Even at 4°C, slow hydrolysis will occur, and your stock concentration will drift, ruining the reproducibility of your dose-response curves. Always prepare master stock solutions in anhydrous polar aprotic solvents[3][4].

Part 3: Self-Validating Experimental Protocols

To guarantee data integrity, follow these step-by-step methodologies. These protocols are designed to be self-validating—meaning they contain internal checks to prevent cascading experimental failures.

Protocol A: Preparation of Ultra-Stable Master Stock Solutions

Goal: Create a stable, non-aqueous reservoir of the compound.

  • Equilibration: Allow the lyophilized solid Phenyl 4-ethylpiperazine-1-carboxylate to equilibrate to room temperature inside a desiccator before opening. Causality: Opening cold vials causes atmospheric condensation, introducing water that will initiate hydrolysis.

  • Reconstitution: Dissolve the solid in 100% Anhydrous DMSO or Anhydrous Acetonitrile to create a 10 mM or 50 mM master stock[3][4]. Polar aprotic solvents stabilize the molecule by eliminating water activity.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 20 µL per tube).

  • Storage: Store aliquots at -20°C or -80°C in a sealed container with desiccant.

  • Validation Step (QC): Periodically run an aliquot on LC-MS to monitor for the presence of free phenol. The appearance of a phenol peak is a direct, quantifiable indicator that your stock has degraded.

Protocol B: pH-Controlled Aqueous Dilution for Assays

Goal: Safely transition the compound into an aqueous state for immediate experimental use.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 50 mM Sodium Acetate) and adjust the pH to exactly 5.0 using a calibrated pH meter.

  • Validation Step: Verify the pH of the buffer prior to adding the compound. Adding the compound to an unverified or accidentally basic buffer will cause instantaneous degradation[2].

  • Thawing: Thaw a single-use DMSO aliquot strictly on ice.

  • Dilution: Rapidly pipette the required volume of the DMSO stock into the pH 5.0 buffer. Vortex immediately for 3 seconds to ensure homogeneity.

  • Execution: Proceed with your biological or analytical assay immediately. Discard any remaining aqueous working solution after 4 hours.

Workflow S1 1. Weigh Solid Compound (Protect from moisture) S2 2. Reconstitute in Anhydrous DMSO or Acetonitrile S1->S2 S3 3. Aliquot & Store at -20°C (Desiccated) S2->S3 S4 4. Dilute into Assay Buffer (Pre-adjusted to pH 4.5 - 5.5) S3->S4 Thaw strictly on ice S5 5. Execute Assay Immediately (Minimize aqueous half-life) S4->S5 Time-sensitive step

Optimal workflow for the preparation and storage of phenyl carbamate stock solutions.

Part 4: References

1.[1] Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability . nih.gov. 1 2.[2] Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation . benchchem.com. 2 3.[3] Key parameters for carbamate stability in dilute aqueous–organic solution . researchgate.net. 3 4.[4] Phenyl 4-ethylpiperazine-1-carboxylate | 877622-85-0 . benchchem.com. 4

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography Purification of Phenyl 4-ethylpiperazine-1-carboxylate

Welcome to the technical support center for the purification of Phenyl 4-ethylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Phenyl 4-ethylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography of this N-aryl piperazine derivative. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in a laboratory setting.

Troubleshooting Guide

The purification of Phenyl 4-ethylpiperazine-1-carboxylate can present challenges due to its basic nitrogen atoms, which can interact unfavorably with the acidic stationary phase commonly used in column chromatography. This guide provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of Phenyl 4-ethylpiperazine-1-carboxylate.

Troubleshooting_Workflow start Start: Poor Purification Result check_tlc Re-evaluate TLC Conditions (Rf of target 0.2-0.3?) start->check_tlc issue Identify Primary Issue check_tlc->issue poor_sep Poor Separation (Co-elution of Impurities) issue->poor_sep Overlapping Spots peak_tailing Significant Peak Tailing or Streaking issue->peak_tailing Tailing/Streaking low_yield Low Product Yield issue->low_yield Low Recovery no_elution Product Not Eluting issue->no_elution Product on Baseline adjust_solvent Adjust Mobile Phase Polarity (Gradient or Isocratic) poor_sep->adjust_solvent add_base Add Basic Modifier to Mobile Phase (e.g., 0.5-2% Triethylamine) peak_tailing->add_base check_loading Review Sample Loading Technique (Wet vs. Dry Loading) low_yield->check_loading increase_polarity Drastically Increase Mobile Phase Polarity no_elution->increase_polarity end Successful Purification adjust_solvent->end add_base->peak_tailing If still tailing alt_stationary Consider Alternative Stationary Phase (Alumina or Amine-Functionalized Silica) add_base->alt_stationary If decomposition occurs add_base->end check_loading->low_yield If still low check_loading->end alt_stationary->end increase_polarity->no_elution If still no elution increase_polarity->alt_stationary

Caption: A systematic workflow for troubleshooting column chromatography purification.

Q1: My Phenyl 4-ethylpiperazine-1-carboxylate is showing significant peak tailing and streaking on a silica gel column. What is the cause and how can I fix it?

Cause: The primary reason for peak tailing of amine-containing compounds like Phenyl 4-ethylpiperazine-1-carboxylate on a standard silica gel column is the interaction between the basic piperazine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1] These acidic sites can protonate the basic amine, leading to strong ionic interactions that cause the compound to bind too strongly to the stationary phase, resulting in poor peak shape and streaking.[1][2]

Solutions:

  • Deactivate the Silica Gel with a Basic Modifier: This is the most common and effective solution. Adding a small amount of a basic modifier to your mobile phase will "deactivate" the acidic silanol groups.[1] The basic modifier competes with your compound for binding to these acidic sites, minimizing the strong interactions that cause tailing.[1][3]

    • Recommended Modifier: Triethylamine (TEA) is a common choice.

    • Protocol:

      • Prepare your desired mobile phase (e.g., a mixture of hexanes and ethyl acetate).

      • Add triethylamine to a final concentration of 0.5-2% (v/v). For instance, to prepare 500 mL of eluent with 1% TEA, add 5 mL of TEA to 495 mL of the solvent mixture.[1]

      • Equilibrate your column with this modified mobile phase for at least 2-3 column volumes before loading your sample.

  • Use an Alternative Stationary Phase: If tailing persists or if your compound is sensitive to triethylamine, consider a different stationary phase.

    • Neutral or Basic Alumina (Al₂O₃): Alumina is a good alternative for the purification of basic compounds as it lacks the strong acidic sites of silica gel.[4]

    • Amine-functionalized Silica: This stationary phase has a basic surface, which can prevent unwanted interactions with basic analytes.[4][5]

Q2: I am experiencing poor separation between my product and a closely-related impurity. How can I improve the resolution?

Cause: Poor separation is a result of insufficient differential partitioning of the compounds between the stationary and mobile phases. This can be due to an inappropriate mobile phase polarity or column overloading.

Solutions:

  • Optimize the Mobile Phase: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3 on a TLC plate, with good separation from impurities.[6]

    • Systematic Solvent Screening: Use TLC to test various solvent systems. A good starting point for N-aryl piperazines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[4] The polarity can be fine-tuned by adjusting the ratio of the solvents.

    • Consider a Gradient Elution: If a single solvent system (isocratic elution) does not resolve all components, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[7]

Mobile Phase SystemPolaritySuitability for Phenyl 4-ethylpiperazine-1-carboxylateNotes
Ethyl Acetate / HexanesLow to MediumA good starting point. The polarity can be finely tuned by adjusting the ratio.[4]Add 0.5-2% TEA to prevent peak tailing.[1]
Dichloromethane / MethanolMedium to HighSuitable for more polar impurities or if the product has low solubility in less polar systems.[4]Again, the addition of a basic modifier is recommended.[4]
Diethyl Ether / HexanesLow to MediumCan offer different selectivity compared to ethyl acetate.
  • Check Column Loading: Overloading the column is a common cause of poor separation.

    • Guideline: The mass of your crude sample should typically not exceed 1-5% of the mass of the stationary phase.[6] For difficult separations, use a lower loading (e.g., 1%).

    • Loading Technique: Ensure the sample is loaded as a narrow, concentrated band at the top of the column.[6][8]

Q3: My product yield after column chromatography is very low. What are the potential reasons?

Cause: Low yield can be due to several factors, including irreversible adsorption of the product onto the column, decomposition on the stationary phase, or issues with sample loading.

Solutions:

  • Irreversible Adsorption: As with peak tailing, strong interactions with acidic silanol groups can lead to the product not eluting from the column.

    • Solution: Use a mobile phase containing triethylamine or switch to an alternative stationary phase like alumina.[1][4]

  • Sample Loading Technique: The choice of loading method can significantly impact yield.[9]

    • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully applied to the top of the stationary phase.[6][10] This is often preferred for liquid samples.

    • Dry Loading: The sample is dissolved in a volatile solvent, mixed with a small amount of dry stationary phase (e.g., silica gel), and the solvent is evaporated. The resulting dry powder is then carefully added to the top of the column.[6][11] This method is recommended if your sample is not very soluble in the mobile phase or if you need to use a more polar solvent for dissolution than your starting eluent.[9][11] Using a highly polar solvent for wet loading can cause band broadening and poor separation.[11]

  • Compound Stability: Ensure your compound is stable to the chromatographic conditions.

    • TLC Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a while, and then develop it to see if any degradation has occurred.

Frequently Asked Questions (FAQs)

Q1: What is the best way to pack a silica gel column?

There are two main methods for packing a column: dry packing and wet packing (slurry packing).[8][9] For flash chromatography, wet packing is generally preferred as it produces a more uniform and well-packed column, reducing the chances of air bubbles and channeling.[8]

  • Wet Packing Protocol:

    • Place a small plug of cotton or glass wool at the bottom of the column.[11]

    • Add a thin layer of sand.[10][11]

    • In a separate beaker, create a slurry of the silica gel in your initial, non-polar mobile phase.[10]

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.[9]

    • Once packed, do not let the solvent level drop below the top of the silica bed.[11]

Q2: How do I choose the right column size and amount of silica gel?

The column size and amount of silica gel depend on the amount of sample you need to purify and the difficulty of the separation.

  • Amount of Silica: A general rule of thumb is to use 20 to 100 times the weight of your crude sample in silica gel. For easy separations, a 20:1 ratio may suffice, while for difficult separations, a 100:1 ratio or higher might be necessary.

  • Column Dimensions: A longer, narrower column generally provides better resolution than a shorter, wider column.[6] However, longer columns lead to longer run times and higher solvent consumption.[6]

Q3: How should I analyze the fractions collected from the column?

Thin-layer chromatography (TLC) is the most common method for analyzing fractions.[6]

  • Procedure:

    • Spot a small amount from each collected fraction onto a TLC plate.

    • Develop the plate in a suitable solvent system (often the same as or slightly more polar than your mobile phase).

    • Visualize the spots using a UV lamp (if your compound is UV active) and/or a chemical stain (e.g., potassium permanganate).

    • Combine the fractions that contain your pure product.

Q4: After combining the pure fractions, I still have triethylamine in my product. How can I remove it?

Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene or dichloromethane under reduced pressure. If this is not sufficient, a mild acidic wash during a liquid-liquid extraction can be performed, but care must be taken as this may affect your final product depending on its stability.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography Procedures. University of Colorado Boulder. [Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. [Link]

  • University of York, Department of Chemistry. Preparing & loading the column. [Link]

  • MIT OpenCourseWare. Column Chromatography | MIT Digital Lab Techniques Manual. [Link]

  • Phenomenex. (2025). Column Chromatography Guide. [Link]

  • Taylor & Francis Online. (2006). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Restek. TROUBLESHOOTING GUIDE. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]

  • Patsnap. (2025). How to Enhance Silica Gel With Organic Compounds. [Link]

  • W.R. Grace. (2024). 5 Things to Consider When Selecting a Chromatography Silica. [Link]

Sources

Troubleshooting

Technical Support Center: Phenyl 4-ethylpiperazine-1-carboxylate Extraction

Welcome to the advanced troubleshooting and protocol guide for the extraction and purification of Phenyl 4-ethylpiperazine-1-carboxylate . The synthesis of this carbamate intermediate—typically achieved by reacting 1-eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the extraction and purification of Phenyl 4-ethylpiperazine-1-carboxylate . The synthesis of this carbamate intermediate—typically achieved by reacting 1-ethylpiperazine with phenyl chloroformate—presents a unique downstream challenge: separating a weakly basic target product from strongly basic precursors and acidic byproducts.

This guide is designed for drug development professionals and synthesists. It bypasses basic laboratory techniques to focus strictly on the physicochemical causality of phase partitioning, ensuring your liquid-liquid extraction is a highly controlled, self-validating system.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my product yield drop significantly after washing the organic layer with 1M HCl to remove unreacted 1-ethylpiperazine? A: You are experiencing product partition failure due to overlapping pKa profiles. 1-Ethylpiperazine possesses two basic nitrogen atoms with pKa values of approximately 9.3 (secondary amine) and 5.3 (tertiary amine) . During synthesis, the secondary amine is converted into a carbamate, neutralizing its basicity. However, the tertiary amine remains intact.

The electron-withdrawing nature of the newly formed carbamate group inductively attenuates the basicity of this remaining tertiary amine, dropping its pKa to approximately 5.0–5.5 . If you wash the organic layer with 1M HCl (pH ~0), you drop the pH well below the pKa of both the unreacted 1-ethylpiperazine and your target product. Consequently, both molecules become fully protonated (cationic) and partition into the aqueous waste layer.

The Fix: Exploit the Henderson-Hasselbalch equation by using a pH-controlled wash. By washing with a 0.5 M Sodium Phosphate buffer at pH 7.0, the unreacted 1-ethylpiperazine (pKa 9.3) is >99% protonated and water-soluble, while your carbamate product (pKa ~5.5) is >96% neutral and remains safely in the organic phase.

Q2: My NMR shows significant phenol contamination, even though I didn't add phenol to the reaction. Where is it coming from, and how do I remove it? A: Phenol is the spontaneous hydrolysis byproduct of your electrophile, phenyl chloroformate. In the presence of trace moisture, or immediately upon an aqueous quench, unreacted phenyl chloroformate rapidly hydrolyzes to yield phenol, hydrochloric acid, and carbon dioxide .

Because phenol is highly lipophilic, it will co-extract with your product into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) during neutral or acidic washes.

The Fix: Phenol has a pKa of 10.0. To separate it from your product, wash the organic layer with a strong aqueous base, such as 1M NaOH (pH > 13). At this pH, phenol is quantitatively deprotonated into sodium phenoxide, an intensely water-soluble anion, forcing it into the aqueous layer. Your carbamate product lacks acidic protons and remains unaffected in the organic phase.

Q3: How can I ensure my extraction protocol is actually working before committing to solvent evaporation? A: Implement a self-validating feedback loop using real-time pH monitoring and Thin-Layer Chromatography (TLC). Before discarding any aqueous layer, verify its pH with a calibrated probe. The amine-removal wash must read between pH 6.8 and 7.2. The phenol-removal wash must read pH > 12.

If the product spot (UV-active, higher Rf​ ) appears in the pH 7.0 aqueous lane on your TLC plate, your wash is too acidic. You can immediately rescue the product by adjusting the aqueous layer to pH 8.0 with saturated NaHCO3​ and back-extracting with fresh EtOAc.

Part 2: Physicochemical Partitioning Matrix

To successfully isolate Phenyl 4-ethylpiperazine-1-carboxylate, you must track the ionization state of all species across the extraction workflow.

CompoundProcess RolepKaDominant Species (pH 7.0)Dominant Species (pH 12.0)Target Phase
Phenyl 4-ethylpiperazine-1-carboxylate Target Product~5.0 to 5.5Neutral (>96%)Neutral (>99%)Organic (EtOAc)
1-Ethylpiperazine Unreacted Precursor9.3 (Sec), 5.3 (Tert)Cationic (Protonated)Neutral (Free base)Aqueous (at pH 7)
Phenol Hydrolysis Byproduct10.0Neutral (>99%)Anionic (Phenoxide)Aqueous (at pH 12)
Phenyl chloroformate Unreacted ElectrophileN/A (Hydrolyzes)Hydrolyzes to PhenolHydrolyzes to PhenolOrganic (If intact)

Part 3: Self-Validating Extraction Protocol

This step-by-step methodology utilizes orthogonal acid-base liquid-liquid extraction to achieve >98% purity prior to chromatography.

Phase 1: Reaction Quench & Solubilization

  • Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., THF or DCM) that may alter the partition coefficient of the subsequent EtOAc system.

  • Redissolve the crude residue in Ethyl Acetate (EtOAc) using approximately 10 mL per gram of crude material.

  • Add an equal volume of distilled water to quench any remaining reactive species. Shake gently, separate, and retain the organic layer.

Phase 2: Targeted Amine Scavenging (pH 7.0 Wash) 4. Add an equal volume of 0.5 M Sodium Phosphate buffer (pH 7.0) to the organic layer. 5. Shake vigorously and allow the phases to separate. 6. Validation Check: Test the pH of the separated aqueous layer. It must read ~7.0. If it is lower, the residual HCl from the reaction has overwhelmed the buffer; add 1M NaOH dropwise until the aqueous phase reaches pH 7.0, then re-mix. 7. Separate the layers. The aqueous layer contains the protonated 1-ethylpiperazine salt. Discard the aqueous waste.

Phase 3: Targeted Phenol Scavenging (Alkaline Wash) 8. To the combined organic layers, add an equal volume of 1M NaOH (aq). 9. Shake vigorously and allow phase separation. 10. Validation Check: The aqueous layer must test at pH > 12 to ensure complete deprotonation of phenol. 11. Separate the layers. The aqueous layer contains sodium phenoxide. Discard the aqueous waste.

Phase 4: Polishing and Isolation 12. Wash the organic layer with an equal volume of saturated NaCl solution (brine). This disrupts any micro-emulsions and pulls residual water from the organic phase. 13. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ) until the powder is free-flowing. 14. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified Phenyl 4-ethylpiperazine-1-carboxylate.

Part 4: Process Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (Product, 1-Ethylpiperazine, Phenol) subLabel1 Add EtOAc & pH 7.0 Buffer Crude->subLabel1 Org1 Organic Phase (EtOAc) Product & Phenol (Neutral) subLabel1->Org1 Aq1 Aqueous Phase (pH 7.0) 1-Ethylpiperazine (Protonated) subLabel1->Aq1 subLabel2 Add 1M NaOH (pH > 11) Org1->subLabel2 Waste1 Waste Aq1->Waste1 Org2 Organic Phase (EtOAc) Pure Product (Neutral) subLabel2->Org2 Aq2 Aqueous Phase (pH > 11) Sodium Phenoxide (Anionic) subLabel2->Aq2 Final Desiccation (Na₂SO₄) & Concentration Isolated Phenyl 4-ethylpiperazine-1-carboxylate Org2->Final Brine Wash Waste2 Waste Aq2->Waste2

Workflow for the pH-controlled liquid-liquid extraction of Phenyl 4-ethylpiperazine-1-carboxylate.

References

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: PubMed Central (PMC) / RSC Medicinal Chemistry URL: [Link]

  • Title: Micellar Effects on the Spontaneous Hydrolysis of Phenyl Chloroformate. A Kinetic Experiment for the Physical Chemistry Laboratory Source: Journal of Chemical Education URL: [Link]

Reference Data & Comparative Studies

Validation

Phenyl 4-ethylpiperazine-1-carboxylate analytical reference standards for LC-MS

Comprehensive LC-MS Analytical Guide: Phenyl 4-Ethylpiperazine-1-Carboxylate Reference Standards In pharmaceutical process development, identifying and quantifying process-related impurities and degradation products is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive LC-MS Analytical Guide: Phenyl 4-Ethylpiperazine-1-Carboxylate Reference Standards

In pharmaceutical process development, identifying and quantifying process-related impurities and degradation products is a strict regulatory mandate[1]. Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity present at or above the 0.1% threshold (for a maximum daily dose <2g) must be structurally elucidated and reliably quantified to ensure patient safety[2]. For Active Pharmaceutical Ingredients (APIs) featuring a piperazine or carbamate moiety, Phenyl 4-ethylpiperazine-1-carboxylate (CAS: 877622-85-0) frequently emerges as a critical process intermediate, byproduct, or degradation artifact[3].

As a Senior Application Scientist, I rely on high-purity analytical reference standards to build robust Liquid Chromatography-Mass Spectrometry (LC-MS) assays. This guide objectively compares analytical-grade Phenyl 4-ethylpiperazine-1-carboxylate standards against technical-grade alternatives, detailing the mechanistic rationale behind standard selection and providing a self-validating experimental protocol for your laboratory.

Mechanistic Insights: LC-MS/MS Fragmentation & The Need for Purity

Phenyl 4-ethylpiperazine-1-carboxylate consists of a piperazine ring N-substituted with an ethyl group and a phenyl ester[3]. In positive electrospray ionization (ESI+), the molecule readily protonates to form a precursor ion at m/z 235.1[4].

During Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) mass spectrometer, piperazine carbamates exhibit highly characteristic fragmentation pathways. The most diagnostic transition involves the neutral loss of carbon dioxide (44 Da) from the carbamate linkage, alongside the cleavage of the phenyl group, yielding stable piperazine-derived product ions[5].

The Causality of Purity: If a reference standard contains structurally related impurities (e.g., unreacted N-ethylpiperazine or di-phenyl carbonate)[3], these contaminants often co-elute with the target analyte. In the ESI source, these co-eluting species compete for charge and space on the surface of the electrospray droplets. This phenomenon, known as ion suppression, drastically reduces the ionization efficiency of the target analyte, leading to non-linear calibration curves and inaccurate quantitation at trace levels (ppm). Therefore, a highly purified standard is non-negotiable for regulatory compliance.

Comparative Performance Analysis: Analytical vs. Technical Grade

When establishing a Multiple Reaction Monitoring (MRM) method, the choice of reference standard directly dictates assay reliability. The table below summarizes the quantitative performance differences between a High-Purity Analytical Standard and a Technical/Crude Grade alternative.

ParameterHigh-Purity Analytical StandardTechnical Grade AlternativeMechanistic Impact on LC-MS Assay
Chemical Purity (HPLC-UV) ≥ 99.5%90.0% - 95.0%High purity prevents co-eluting isobaric interferences in Q1 selection.
Residual Solvents (GC-MS) < 0.1%1.0% - 3.0%Low residual solvents ensure accurate gravimetric weighing for stock solutions.
Ionization Efficiency (ESI+) Optimal (No suppression)Reduced by 15-25%Technical grades introduce matrix effects, quenching the ESI+ signal.
Stability (Solution, 4°C) > 6 months< 2 monthsTrace water/acids in crude grades accelerate carbamate hydrolysis.

Experimental Protocol: Self-Validating LC-MS/MS Impurity Profiling Workflow

To ensure analytical trustworthiness, the following methodology is designed as a self-validating system. It incorporates matrix spikes and system suitability testing (SST) to verify the integrity of the Phenyl 4-ethylpiperazine-1-carboxylate standard during API impurity profiling.

Step 1: Standard Preparation & Matrix Spiking

  • Stock Solution: Accurately weigh 1.0 mg of the high-purity Phenyl 4-ethylpiperazine-1-carboxylate standard and dissolve in 1.0 mL of LC-MS grade Acetonitrile (1 mg/mL). Store at -20°C.

  • Calibration Curve: Dilute the stock serially in 50:50 Water:Acetonitrile (0.1% Formic Acid) to yield a dynamic range of 1 ng/mL to 1000 ng/mL.

  • Matrix Spike (Self-Validation): Spike a known concentration (e.g., 50 ng/mL) of the standard into a pre-analyzed API matrix. Causality: Recovery must fall between 90-110% to validate the absence of matrix-induced ion suppression, ensuring the method is fit for purpose.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: LC-MS Grade Water + 0.1% Formic Acid.

    • B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Causality: The gradient ensures the lipophilic phenyl carbamate moiety is adequately retained and separated from polar API matrices, minimizing source contamination[4].

Step 3: ESI+ QqQ Mass Spectrometry Detection

  • Source Parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 350°C[4].

  • MRM Transitions:

    • Quantifier:m/z 235.1 → m/z 191.1 (Loss of CO2).

    • Qualifier:m/z 235.1 → m/z 113.1 (Piperazine core fragment).

  • Collision Energy (CE): Optimize CE between 15-25 eV for maximum product ion yield.

Step 4: Data Analysis & Compliance Integrate the quantifier peak areas. The signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) must be ≥ 10. Report impurity levels relative to the API concentration to ensure compliance with ICH Q3A reporting thresholds[6].

Workflow Visualization

The following diagram illustrates the logical flow of the LC-MS analytical method, from sample preparation through to regulatory compliance.

LCMS_Workflow Sample Sample Prep (Standard Spiking) UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI ESI+ Ionization (m/z 235.1) UHPLC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 CID Collision Cell (CID Fragmentation) Q1->CID Q3 Q3: Product Ion Detection CID->Q3 Data Quantification & ICH Compliance Q3->Data

LC-MS/MS workflow for Phenyl 4-ethylpiperazine-1-carboxylate impurity profiling.

References

  • Title: Phenyl 4-ethylpiperazine-1-carboxylate | 877622-85-0 | Benchchem Source: benchchem.com URL: 3 (Corresponds to citation[3])

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: biotech-spain.com URL: 1 (Corresponds to citation[1])

  • Title: Impurity-profiling-and-characterization-for-generic-project Source: resolvemass.ca URL: 6 (Corresponds to citation[6])

  • Title: Recent trends in the impurity profile of pharmaceuticals Source: nih.gov URL: 2 (Corresponds to citation[2])

  • Title: Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Source: nih.gov URL: 5 (Corresponds to citation[5])

  • Title: A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo Source: nih.gov URL: 4 (Corresponds to citation[4])

Sources

Safety & Regulatory Compliance

Safety

Phenyl 4-ethylpiperazine-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates is just as critical as their synthesis. Phenyl 4-ethylpiperazine-1-carboxylate (CAS 877622-85-0) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates is just as critical as their synthesis. Phenyl 4-ethylpiperazine-1-carboxylate (CAS 877622-85-0) is a highly valuable building block in drug discovery, frequently utilized in the synthesis of ureas, carbamates, and PROTAC linkers[1]. However, its structural composition—combining a reactive carbamate ester with a basic, nitrogen-rich piperazine ring—demands rigorous, scientifically grounded disposal protocols.

Mishandling this compound not only poses severe exposure risks to laboratory personnel but also threatens environmental integrity due to the high aqueous mobility of piperazine derivatives[2]. This guide provides a self-validating, step-by-step operational blueprint for the proper disposal of Phenyl 4-ethylpiperazine-1-carboxylate, ensuring full compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards.

I. Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound. The table below summarizes the critical quantitative and regulatory data driving our disposal methodology.

Parameter / PropertyData & Classification
Chemical Name Phenyl 4-ethylpiperazine-1-carboxylate
CAS Number 877622-85-0[1]
Structural Moieties Piperazine core, Carbamate ester, Phenyl ring
Primary Health Hazards Corrosive potential, respiratory/skin irritant[3],[4]
Environmental Hazards Highly mobile in aquatic environments due to water solubility[5],[2]
Combustion Byproducts Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen Oxides (NOx)[5]
EPA Regulatory Class RCRA Regulated (Carbamate analog waste)[6],[7]

II. Mechanistic Rationale for Disposal (E-E-A-T)

Why do we strictly prohibit the land disposal of Phenyl 4-ethylpiperazine-1-carboxylate? The answer lies in its molecular structure.

1. The Groundwater Contamination Risk: Piperazine derivatives are inherently basic and highly soluble in water. If disposed of in a landfill, these compounds are highly mobile and can rapidly leach into groundwater reservoirs[5],[2]. 2. Carbamate Toxicity: Carbamate wastes are specifically regulated as hazardous under RCRA due to their broad-spectrum toxicity[6]. The EPA recognized the difficulty of monitoring carbamate concentrations in soil and thus issued a rule establishing Best Demonstrated Available Technologies (BDAT) as the alternative treatment standard[8],[9]. 3. The Necessity of Incineration & Scrubbing: BDAT for carbamate and piperazine wastes mandates high-temperature incineration. However, because the piperazine ring contains two nitrogen atoms, thermal degradation inevitably produces highly toxic Nitrogen Oxides (NOx)[5],[4]. Therefore, incineration must be coupled with alkaline scrubbing to neutralize the NOx emissions before environmental release.

ThermalDegradation Parent Phenyl 4-ethylpiperazine -1-carboxylate Heat Thermal Cleavage (Incineration) Parent->Heat Phenol Phenol Intermediates (Combust to CO2 + H2O) Heat->Phenol Piperazine Piperazine Core (N-containing) Heat->Piperazine NOx Nitrogen Oxides (NOx) Highly Toxic Piperazine->NOx Oxidation Scrubber Alkaline Scrubber Neutralization NOx->Scrubber Salts Inert Nitrogen Salts (Safe Disposal) Scrubber->Salts

Figure 1: Thermal degradation pathway of carbamate derivatives during BDAT incineration.

III. Step-by-Step Operational Methodologies

The following protocols provide immediate, actionable steps for managing this compound in a laboratory setting.

Protocol A: Routine Laboratory Waste Segregation

Objective: Prevent incompatible chemical reactions and prepare waste for BDAT transport.

  • Chemical Segregation: Never mix Phenyl 4-ethylpiperazine-1-carboxylate waste with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides. Mixing can result in violent exothermic reactions or the premature release of toxic gases[5],[2].

  • Containerization: Collect all liquid and solid waste in chemically compatible, tightly sealed high-density polyethylene (HDPE) or glass containers. Ensure the container is kept in a dry, cool, and well-ventilated secondary containment area[3].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Phenyl 4-ethylpiperazine-1-carboxylate," "Carbamate Waste," and "Toxic/Corrosive" to alert transport personnel[3].

  • Storage Limits: Do not exceed your facility's satellite accumulation time limits (typically 90 to 180 days, depending on your generator status).

Protocol B: Emergency Spill Containment & Clean-Up

Objective: Mitigate exposure and prevent environmental release during an accidental spill.

  • Immediate Isolation: Evacuate personnel not wearing appropriate PPE. Remove all ignition sources, as piperazine dust can be combustible[5],[4].

  • PPE Requirements: Responders must don a NIOSH-approved respirator (particulate filter conforming to EN 143), chemical-resistant gloves, and safety goggles[5].

  • Containment: Prevent the spill from entering drains, waterways, or soil. If the compound reaches a water system, it will rapidly dissolve and mobilize[10],[2].

  • Physical Clean-Up:

    • For Solids: Use dry, non-sparking tools to vacuum or sweep up the powder. Avoid generating dust[3].

    • For Liquids/Solutions: Absorb the spill with an inert material (e.g., dry sand, vermiculite). Do not use combustible absorbents like sawdust[3].

  • Disposal of Contaminated Materials: Place all collected material, including contaminated PPE and absorbent materials, into a sealed hazardous waste drum for incineration[4].

WasteWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Avoid Oxidizers) Gen->Seg Store Secondary Containment (Cool, Dry, Ventilated) Seg->Store Trans Licensed HazMat Transport Store->Trans Inc BDAT Incineration (>1000°C) Trans->Inc Scrub Alkaline Scrubber (NOx Neutralization) Inc->Scrub Rel Safe Environmental Release Scrub->Rel

Figure 2: End-to-end hazardous waste management workflow for piperazine-carbamate derivatives.

Protocol C: Final Destruction (Facility Level)

Objective: Complete mineralization of the compound via EPA-approved methods.

  • Contracting: Transfer the segregated waste to a licensed hazardous waste management facility capable of executing RCRA-compliant BDAT[8].

  • High-Temperature Incineration: The facility will inject the waste into a rotary kiln or liquid injection incinerator operating at >1000°C to ensure the complete thermal cleavage of the carbamate and piperazine rings[9].

  • Emission Scrubbing: The facility must utilize alkaline wet scrubbers to capture the resulting NOx and SOx (if sulfur-containing solvents were mixed) gases, precipitating them into inert salts for safe landfill disposal[5],[4].

References

  • EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Regulations.gov. Available at: [Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Revision Checklist 227 Summary: State Program Advisory. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • SAFETY DATA SHEET Piperazine. Brigham Young University (BYU). Available at: [Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling Phenyl 4-ethylpiperazine-1-carboxylate

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, field-proven system for handling Phenyl 4-ethylpiperazine-1-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, field-proven system for handling Phenyl 4-ethylpiperazine-1-carboxylate (CAS: 877622-85-0) [1][2]. This compound is frequently utilized as a critical drug intermediate and biochemical assay reagent[1]. However, its structural components demand rigorous, scientifically grounded safety protocols to mitigate occupational exposure.

Mechanistic Hazard Assessment: The Causality of Risk

To establish a truly safe working environment, we must move beyond merely listing required Personal Protective Equipment (PPE) and understand why these specific barriers are necessary. The hazard profile of Phenyl 4-ethylpiperazine-1-carboxylate is driven by two primary structural liabilities:

  • The Piperazine Pharmacophore: Piperazine and its derivatives are well-documented basic amines that act as severe skin and eye irritants[3]. More critically, they are potent respiratory sensitizers. Inhalation of piperazine dust or aerosols can induce occupational asthma, allergic dermatitis, and long-term respiratory sensitization[3].

  • Phenyl Carbamate/Ester Hydrolysis: The compound features a phenyl carboxylate linkage. Under conditions of extreme moisture, strong acids, or strong bases, this ester bond is susceptible to hydrolysis. This cleavage yields 4-ethylpiperazine and phenol . Phenol is a highly corrosive systemic toxin that rapidly penetrates intact skin, causing deep tissue burns and central nervous system depression.

Expert Insight: Because of this latent hydrolysis risk, standard latex laboratory gloves are fundamentally insufficient. Your PPE matrix must account not only for the parent compound's amine-induced sensitization but also for the potential exposure to phenol and solvent carriers during synthesis.

Quantitative PPE Specifications Matrix

The following table summarizes the mandatory PPE required for handling this compound, grounded in quantitative breakthrough data and mechanistic rationale.

PPE CategoryRecommended MaterialMin. ThicknessBreakthrough TimeMechanistic Rationale
Gloves (Solid Handling) Nitrile Rubber0.11 mm> 480 minProtects against basic amine dust and mild dermal irritation[3].
Gloves (Solution Handling) Butyl Rubber / Viton0.30 mm> 480 minPrevents organic solvent carriers (e.g., DMSO, DCM) from transporting the chemical or hydrolysis products through the skin.
Eye Protection Polycarbonate GogglesN/AN/APiperazine derivatives can cause severe, irreversible corneal burns upon contact[3].
Body Protection Flame-Retardant Lab CoatN/AN/APrevents particulate accumulation on personal clothing; shields against accidental liquid splashes.
Respiratory ABEK-P3 CartridgeN/AN/AThe P3 filter captures fine sensitizing particulates, while the ABEK gas filter neutralizes basic amine vapors[3].

Operational Workflow & Handling Protocol

To ensure a self-validating safety loop, every interaction with Phenyl 4-ethylpiperazine-1-carboxylate must follow a strict procedural pathway.

HandlingWorkflow Prep 1. Preparation Fume Hood & PPE Transfer 2. Transfer Anti-Static Weighing Prep->Transfer Verify >80 fpm Reaction 3. Operation Avoid Hydrolysis Transfer->Reaction Sealed Vessel Decon 4. Decontamination Neutralize Amines Reaction->Decon Post-Reaction Disposal 5. Waste Disposal HDPE Containers Decon->Disposal Segregate Waste

Figure 1: End-to-end operational safety workflow for handling Phenyl 4-ethylpiperazine-1-carboxylate.

Protocol 1: Safe Weighing and Transfer
  • Environmental Verification: Ensure the chemical fume hood is fully operational with a verified face velocity of 80–100 feet per minute (fpm). Never handle this compound on an open bench.

  • Static Elimination: Piperazine derivative powders readily carry static charges, leading to dangerous aerosolization. Use an anti-static ionizer gun on the analytical balance and spatulas prior to handling.

  • Primary Containment: Place the analytical balance deep inside the fume hood.

  • Transfer Execution: Utilizing a disposable, anti-static polypropylene spatula, transfer the required mass of the compound into a pre-tared, sealable glass vial.

  • Sealing: Cap the vial tightly before removing it from the weighing area to prevent the dissemination of sensitizing dust into the broader laboratory environment.

Spill Response & Disposal Plan

In the event of a breach in primary containment, immediate and structured remediation is required to prevent respiratory sensitization and environmental contamination.

Protocol 2: Chemical Spill Decontamination
  • Evacuation & Assessment: Immediately evacuate personnel from the immediate vicinity. Assess whether the spill has come into contact with strong acids or water, which could trigger the release of phenol.

  • PPE Escalation: Responding personnel must don a half-face respirator equipped with ABEK-P3 cartridges and heavy-duty Butyl rubber gloves[3].

  • Containment (Solid Spill): Lightly mist the spilled powder with a compatible, non-reactive solvent (or cover with damp paper towels) to suppress dust formation. Do not dry sweep , as this will aerosolize the sensitizer.

  • Containment (Liquid/Solution Spill): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material. Transfer the waste into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a dilute, mildly acidic solution (e.g., 1% acetic acid) to neutralize residual basic piperazine amines, followed by a thorough wash with detergent and water.

Waste Management Strategy

Phenyl 4-ethylpiperazine-1-carboxylate and its derivatives are harmful to aquatic life with long-lasting effects[3].

  • Solid Waste: Must be placed in a designated, labeled hazardous organic waste bin for high-temperature incineration.

  • Liquid Waste: Solutions containing this compound must be segregated into halogenated or non-halogenated organic waste carboys (depending on the solvent used) and kept strictly separate from aqueous acid waste to prevent exothermic hydrolysis.

References

  • NextSDS. "4-ETHYL-PIPERAZINE-1-CARBOXYLIC ACID PHENYL ESTER — Chemical Substance Information". Nextsds.com. Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET: Piperazine, anhydrous". Fishersci.fi. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.